Gly-Gly-Gly-PEG4-DBCO
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPCHLKYRUJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation and Application of Gly-Gly-Gly-PEG4-DBCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, properties, and applications of the hetero-bifunctional linker, Gly-Gly-Gly-PEG4-DBCO. This molecule is of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique tripartite structure, comprising a protease-cleavable peptide, a hydrophilic spacer, and a bioorthogonal reactive group, offers a sophisticated solution for the targeted delivery of therapeutic payloads.
Core Structure and Functional Components
This compound is a precisely engineered molecule designed for advanced bioconjugation strategies. Its structure can be deconstructed into three key functional components: a tri-glycine (Gly-Gly-Gly) peptide linker, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group.
-
Gly-Gly-Gly (Tri-glycine) Peptide Linker: This sequence of three glycine amino acids serves as a substrate for enzymatic cleavage. In the context of ADCs, this linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. This enzymatic cleavage is a critical mechanism for the controlled release of the cytotoxic payload at the target site. The flexibility of the glycine-rich sequence also contributes to the overall conformational freedom of the conjugate.
-
PEG4 (Tetraethylene Glycol) Spacer: The PEG4 spacer is a hydrophilic chain composed of four ethylene glycol units. Its primary role is to enhance the solubility and reduce the aggregation of the ADC, particularly when conjugated with hydrophobic drug payloads. The PEG spacer can also create a protective hydration shell around the conjugate, which may reduce immunogenicity and improve pharmacokinetic properties, leading to a longer circulation half-life. The defined length of the PEG4 spacer (approximately 1.4 nm) provides optimal spatial separation between the antibody and the payload, minimizing steric hindrance and preserving the biological activity of the antibody.[1]
-
DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained alkyne that is central to the "click chemistry" platform. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction. This reaction allows for the highly efficient and specific covalent ligation of the DBCO-functionalized linker to a molecule containing an azide group, without the need for a cytotoxic copper catalyst. This copper-free nature makes SPAAC ideal for bioconjugation in complex biological environments, including in vivo applications.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 694.77 - 694.8 g/mol | [2][3][4][5] |
| Molecular Formula | C₃₅H₄₆N₆O₉ | [2][3][4][5] |
| Purity | ≥95% - 98% (typically determined by HPLC) | [2][3][4][6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF, Methanol | [2][6][7] |
| Storage Conditions | -20°C | [2][3][5][6][7] |
| CAS Number | 2353409-80-8 | [2][3][5] |
| PEG4 Spacer Length | ~1.4 nm | [1] |
| DBCO UV Absorbance | ~309-310 nm | [8][9] |
| SPAAC Reaction Rate | Favorable second-order kinetics (~0.1 M⁻¹ s⁻¹) | [10] |
Experimental Protocols
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using this compound typically follows a two-stage process: modification of the payload with an azide group, followed by conjugation to the antibody via the DBCO linker.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2353409-80-8 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, CAS 2353409-80-8 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound-西安齐岳生物 [0qy.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
An In-depth Technical Guide to Gly-Gly-Gly-PEG4-DBCO: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Gly-Gly-Gly-PEG4-DBCO, a heterobifunctional linker critical to the advancement of bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
This compound is a versatile molecule composed of a triglycine (Gly-Gly-Gly) peptide, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The triglycine motif often serves as a cleavable linker by specific proteases, the hydrophilic PEG4 spacer enhances solubility and reduces aggregation, and the DBCO group enables highly efficient and specific copper-free click chemistry reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C35H46N6O9 | [][2] |
| Molecular Weight | 694.77 g/mol | [][2] |
| CAS Number | 2353409-80-8 | [][2] |
| Purity | Typically ≥95% - 98% | [][2][3] |
| Appearance | White to off-white solid or oil | [4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, and Methanol | [] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [][2][5] |
| Stability | Stable for at least one year at -20°C as a solid. In solvent, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[5] |
Synthesis of this compound: A Proposed Experimental Protocol
Step 1: Solid-Phase Synthesis of the Triglycine Peptide
This step utilizes standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in DMF (deprotection solution)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Protocol:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.
-
First Coupling: In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps with another molecule of Fmoc-Gly-OH to form the triglycine peptide on the resin.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection to expose the N-terminal amine of the triglycine peptide.
-
Washing and Drying: Wash the resin extensively with DMF, DCM, and Methanol, and then dry the H2N-Gly-Gly-Gly-Wang resin under vacuum.
Step 2: Coupling of the PEG4 Spacer
Materials:
-
H2N-Gly-Gly-Gly-Wang resin
-
Fmoc-NH-PEG4-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Protocol:
-
Activation and Coupling: Dissolve Fmoc-NH-PEG4-COOH (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF. Add this solution to the dried H2N-Gly-Gly-Gly-Wang resin.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with DMF, DCM, and Methanol to remove unreacted reagents.
-
Fmoc Deprotection: Remove the Fmoc group from the PEG spacer by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing and Drying: Wash the resin with DMF, DCM, and Methanol, and dry the H2N-PEG4-Gly-Gly-Gly-Wang resin under vacuum.
Step 3: Conjugation of the DBCO Moiety
Materials:
-
H2N-PEG4-Gly-Gly-Gly-Wang resin
-
DBCO-NHS ester
-
DIPEA
-
DMF
Protocol:
-
Coupling: Swell the H2N-PEG4-Gly-Gly-Gly-Wang resin in DMF. Add a solution of DBCO-NHS ester (1.5 eq.) and DIPEA (3 eq.) in DMF to the resin.
-
Reaction: Let the reaction proceed overnight at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
Step 4: Cleavage and Purification
Materials:
-
DBCO-PEG4-Gly-Gly-Gly-Wang resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase HPLC system with a C18 column
Protocol:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the linker from the Wang resin.
-
Precipitation: Filter the resin and precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the crude product, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Experimental Workflow for Antibody-Drug Conjugation
This compound is primarily used in a two-step bioconjugation process to create ADCs. First, an azide functionality is introduced into the antibody. Then, the DBCO-containing linker-payload is attached via copper-free click chemistry.
Step 1: Antibody Modification with an Azide Group
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.
-
Reagent Preparation: Dissolve Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess azide reagent and byproducts using a desalting column, eluting with PBS.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.
Step 2: Copper-Free Click Chemistry with this compound-Payload
Materials:
-
Azide-modified antibody
-
This compound-Payload conjugate
-
PBS buffer, pH 7.4
Protocol:
-
Reaction Setup: Add the this compound-Payload conjugate to the azide-modified antibody solution. A 1.5- to 5-fold molar excess of the DBCO-construct over the azide-modified antibody is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or SDS-PAGE.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.
Visualizing the Processes
To better illustrate the synthesis and application of this compound, the following diagrams have been generated using the DOT language.
References
The Pivotal Role of the PEG4 Spacer in DBCO Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular conjugation are paramount. Dibenzocyclooctyne (DBCO) reagents have become a cornerstone of copper-free click chemistry, enabling specific and bioorthogonal ligations in complex biological environments. A critical advancement in this field is the incorporation of a short, hydrophilic tetraethylene glycol (PEG4) spacer into DBCO linkers. This technical guide explores the multifaceted role of the PEG4 spacer, detailing its impact on solubility, stability, reaction kinetics, and overall conjugate performance, supported by quantitative data and experimental methodologies.
The Fundamental Challenge: Hydrophobicity in Bioconjugation
A significant hurdle in labeling biomolecules is the inherent hydrophobicity of many essential reagents, including the DBCO moiety itself. This characteristic can lead to several challenges in the aqueous environments required for most biological applications:
-
Poor Aqueous Solubility: Difficulty in dissolving the linker, often requiring the use of organic co-solvents like DMSO or DMF that can be detrimental to sensitive proteins.
-
Aggregation: The hydrophobic nature of the linker-payload can induce the conjugated biomolecule (e.g., an antibody) to aggregate, compromising its function and stability.[1][2]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an unwanted immune response.[1][3]
-
Rapid Clearance: Hydrophobic conjugates are often quickly cleared from circulation, reducing their therapeutic window.[4]
The introduction of a PEG4 spacer is a strategic design choice to directly counteract these issues.[1]
Core Functions of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is a short, discrete chain of four repeating ethylene oxide units. Its incorporation into a DBCO linker imparts several crucial advantages that enhance the performance of the resulting bioconjugate.[1]
The primary and most impactful role of the PEG4 spacer is to increase the hydrophilicity of the DBCO linker.[1][5] Each ether oxygen in the PEG chain can hydrogen-bond with approximately three water molecules, creating a hydration shell around the linker.[5] This "stealth" effect significantly improves the aqueous solubility of the entire conjugate and shields the hydrophobic DBCO and payload molecules.[2][6][7] By preventing the close packing of conjugated biomolecules, the PEG4 spacer effectively mitigates the risk of aggregation.[1][2]
The PEG4 unit acts as a flexible arm, extending the DBCO reactive group away from the surface of the biomolecule to which it is attached.[1][8] This spatial separation reduces steric hindrance, allowing for more efficient access and reaction with an azide-modified target molecule.[1] The result is often a faster and more complete conjugation, leading to higher yields and a more homogenous final product.[1][8]
In therapeutic applications, such as antibody-drug conjugates (ADCs), the properties of the linker are critical to the drug's overall performance. PEGylation, even with a short spacer like PEG4, contributes to:
-
Increased Stability: The hydrophilic shield provided by the PEG linker can enhance the stability of the conjugate in complex biological fluids by reducing non-specific interactions and protecting it from enzymatic degradation.[1][3][6]
-
Longer Circulation Time: By increasing the overall size and hydrophilicity of the conjugate, PEG linkers help to reduce renal clearance and prolong the molecule's half-life in circulation, allowing for more effective targeting.[2][3][4][9]
-
Reduced Immunogenicity: The PEG spacer can mask antigenic epitopes on the conjugate, lowering the risk of an immune response.[3][4][6]
Quantitative Data Presentation
The advantages conferred by the PEG4 spacer can be quantified through direct comparison with non-PEGylated counterparts.
Table 1: Comparison of Aqueous Solubility of DBCO Reagents
| Reagent | Aqueous Solubility | Notes |
| DBCO-NHS Ester | Poorly soluble | Requires dissolution in an organic co-solvent (e.g., DMSO, DMF) before addition to the aqueous reaction.[1] |
| DBCO-PEG4-NHS Ester | Soluble up to 5.5 mM | The hydrophilic PEG4 spacer significantly improves water solubility, facilitating direct use in aqueous buffers.[1][10] |
| DBCO-PEG4-Maleimide | Soluble up to 6.6 mM | The reaction solution may initially appear cloudy but typically clears as the reaction progresses.[1][10] |
Table 2: Impact of PEG Spacers on ADC Pharmacokinetics
| ADC Linker Feature | Impact on Pharmacokinetics (PK) | Rationale |
| No PEG Spacer | Rapid clearance | Increased hydrophobicity leads to faster clearance from circulation.[4] |
| Short PEG Spacer (e.g., PEG4, PEG8) | Slower clearance, longer half-life | The hydrophilic PEG chain forms a hydration shell, reducing non-specific clearance and improving circulation time.[4][11] |
| Long PEG Spacer (e.g., PEG10K) | Significantly prolonged half-life | Larger PEG chains have a more pronounced effect on increasing hydrodynamic radius, which dramatically reduces renal filtration.[12][13] |
Visualization of Concepts and Workflows
Experimental Protocols
The following provides a generalized methodology for the conjugation of a DBCO-PEG4-activated molecule to an azide-modified antibody.
-
Azide-modified antibody (Ab-N₃) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines like Tris if using an NHS-ester variant of the DBCO linker.[10]
-
DBCO-PEG4-Payload (e.g., DBCO-PEG4-MMAE).
-
Reaction Buffer: PBS, pH 7.4.
-
Quenching Reagent (optional, for NHS ester reactions): e.g., 1 M Tris-HCl, pH 8.0.
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Anhydrous DMSO or DMF (only if needed for initial stock solution preparation).
-
Preparation of Reagents:
-
Prepare a stock solution of the DBCO-PEG4-Payload. Due to the enhanced solubility from the PEG4 spacer, it may be possible to dissolve it directly in the reaction buffer.[1] Alternatively, create a concentrated stock (e.g., 10-20 mM) in anhydrous DMSO.
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO-PEG4-Payload stock solution to the antibody solution to achieve a desired molar excess (typically 5- to 20-fold molar excess of the linker over the antibody).
-
Gently mix the reaction solution by inversion or slow vortexing. Do not shake vigorously to avoid denaturing the antibody.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Following incubation, remove the excess, unreacted DBCO-PEG4-Payload and any organic co-solvent.
-
For lab-scale preparations, use an SEC column (e.g., Sephadex G-25) equilibrated with the final formulation buffer.
-
For larger scale preparations, a TFF system is more efficient for buffer exchange and purification.
-
-
Characterization of the Final Conjugate:
-
Determine Drug-to-Antibody Ratio (DAR): Use UV-Vis spectroscopy to measure absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to resolve species with different DARs.
-
Assess Purity and Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to confirm the absence of aggregates and unreacted antibody.
-
Confirm Covalent Conjugation: SDS-PAGE analysis under reducing conditions can show a shift in the mass of the antibody chains, confirming successful conjugation.
-
Conclusion
The integration of a PEG4 spacer into DBCO reagents is a pivotal design feature that significantly enhances their performance in bioconjugation and drug development.[1] By improving aqueous solubility, mitigating aggregation, reducing steric hindrance, and enhancing biocompatibility, the PEG4 linker directly addresses key challenges associated with using hydrophobic labeling reagents in biological systems.[1] This leads to more efficient and reliable conjugation processes, resulting in final bioconjugates with improved stability, better pharmacokinetic profiles, and ultimately, greater potential for therapeutic and diagnostic success.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. books.rsc.org [books.rsc.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. DBCO-PEG4-NHS ester [baseclick.eu]
- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Biocompatible Chemistry: A Technical Guide to the DBCO Group in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible reactions is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool to meet these demands. At the heart of this technology lies the dibenzocyclooctyne (DBCO) group, a key player that has revolutionized the way biomolecules are labeled, tracked, and engineered. This in-depth technical guide elucidates the core function of the DBCO group, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The Core Function of the DBCO Group: Strain-Promoted Reactivity
The primary function of the DBCO group is to participate in a highly efficient and selective reaction with azide-functionalized molecules known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[2]
The reactivity of the DBCO group is driven by its inherent ring strain.[3][4] The eight-membered cyclooctyne ring is highly strained, and this strain is released upon the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage.[3][5] This reaction is highly bioorthogonal, meaning that neither the DBCO nor the azide group reacts with native functional groups found in biological systems, ensuring minimal off-target effects.[6][5]
Key Advantages of DBCO-Mediated Copper-Free Click Chemistry:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for use in live cells, tissues, and even whole organisms.[5][7]
-
Fast Reaction Kinetics: The strain-promoted nature of the reaction leads to rapid conjugation, even at low concentrations.
-
High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, avoiding side reactions with other biological molecules.[6][5]
-
Stability: Both DBCO and azide-modified biomolecules exhibit good stability under physiological conditions.[5][8]
-
High Yields: The reaction typically proceeds with high efficiency, resulting in excellent yields of the desired conjugate.[5][9]
Quantitative Data: Reaction Kinetics and Stability
The efficiency of a copper-free click chemistry reaction is often evaluated by its second-order rate constant. The following tables summarize key quantitative data for DBCO reactions.
Table 1: Second-Order Rate Constants for DBCO Reactions with Benzyl Azide
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | ~0.1 - 2.0 | [10] |
| Sulfo-DBCO | 0.27 - 1.22 | [10] |
Table 2: Stability of DBCO-Modified IgG
| Storage Conditions | Loss of Reactivity | Reference |
| 4°C or -20°C for 4 weeks | ~3-5% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of DBCO-based copper-free click chemistry. Below are protocols for key applications.
Protocol for Labeling Proteins with DBCO-NHS Ester
This protocol provides a general guideline for labeling primary amine groups on proteins with a DBCO-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[11]
-
DBCO-NHS ester[11]
-
Anhydrous DMSO or DMF[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Desalting column or dialysis equipment[11]
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided.[11]
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess may require optimization.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis.[11]
Protocol for Labeling Oligonucleotides with DBCO
This protocol outlines the conjugation of an azide-modified molecule to a DBCO-functionalized oligonucleotide.
Materials:
-
DBCO-modified oligonucleotide
-
Azide-containing molecule (e.g., fluorescent dye, biotin)
-
DMSO or aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve Oligonucleotide: Dissolve the DBCO-modified oligonucleotide in water or a suitable buffer.[7]
-
Dissolve Azide: Dissolve the azide-modified molecule in DMSO or water.[7]
-
Click Reaction: Add the azide solution to the oligonucleotide solution. A 2-4 fold molar excess of the azide is often used.[5]
-
Incubation: Vortex the mixture and incubate at room temperature. Reaction times can vary from a few hours to overnight.[7][12]
-
Purification: Purify the conjugated oligonucleotide using methods such as ethanol precipitation or HPLC.[7]
Protocol for Cell Surface Labeling
This two-step protocol involves metabolic labeling of cell surface glycans with an azide followed by reaction with a DBCO-functionalized molecule.
Materials:
-
Cells in culture
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized detection reagent (e.g., DBCO-fluorophore)
-
PBS (pH 7.4)
Procedure:
-
Metabolic Labeling: Incubate cells with an azide-modified sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.[13]
-
Wash Cells: Wash the cells twice with PBS to remove unincorporated azide sugar.[14]
-
DBCO Labeling: Incubate the azide-labeled cells with the DBCO-functionalized detection reagent in growth media (e.g., 15 µM for 1 hour at 37°C).[14]
-
Wash Cells: Wash the cells three times with PBS to remove the excess DBCO reagent.[14]
-
Analysis: The cells are now labeled and ready for analysis by methods such as flow cytometry or fluorescence microscopy.[6]
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex workflows and logical relationships in DBCO-mediated click chemistry.
Conclusion
The DBCO group is a powerful and versatile tool in the field of copper-free click chemistry. Its unique combination of strain-promoted reactivity, biocompatibility, and bioorthogonality has enabled significant advancements in bioconjugation, drug delivery, and cellular imaging. By understanding the core principles and having access to reliable quantitative data and experimental protocols, researchers can effectively harness the power of DBCO to drive innovation and discovery in their respective fields. This guide provides a solid foundation for the application of DBCO-mediated click chemistry, paving the way for the development of novel therapeutics and diagnostic tools.
References
- 1. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]
- 14. vectorlabs.com [vectorlabs.com]
A Technical Guide to Sortase-Mediated Ligation Utilizing Triglycine Motifs
For Researchers, Scientists, and Drug Development Professionals
Sortase-mediated ligation (SML) has emerged as a powerful and versatile enzymatic tool for the precise, site-specific modification of proteins and other biomolecules.[1] This technique leverages the natural transpeptidation activity of sortase enzymes from Gram-positive bacteria to form a native peptide bond under mild reaction conditions, making it an invaluable method in protein engineering, drug development, and diagnostics.[1][2] This guide provides an in-depth exploration of the core mechanism, experimental protocols, and key applications of SML, with a specific focus on the widely used triglycine nucleophile.
The Core Mechanism of Sortase A Ligation
The most extensively studied and utilized sortase is Sortase A (SrtA) from Staphylococcus aureus.[2] In its natural context, SrtA anchors surface proteins to the bacterial cell wall by recognizing a specific C-terminal sorting signal, the LPXTG motif (where X can be any amino acid), and catalyzing its ligation to the pentaglycine cross-bridge of peptidoglycan.[2][3] This transpeptidation reaction is harnessed in biotechnology for a multitude of applications.[2]
The reaction proceeds in a two-step mechanism:
-
Acyl-Enzyme Intermediate Formation: SrtA identifies the LPXTG motif on the target protein (the substrate). Its active site cysteine residue performs a nucleophilic attack on the peptide bond between the threonine (T) and glycine (G) residues of the motif.[4][5] This results in the cleavage of the bond and the formation of a covalent thioacyl intermediate between the protein substrate and the enzyme.[4][6]
-
Nucleophilic Resolution and Ligation: The second substrate, a molecule bearing an N-terminal oligoglycine motif (commonly one to five glycines), acts as the nucleophile.[7] The N-terminal amino group of the glycine attacks the thioacyl intermediate, resolving it.[6] This step forms a new, stable peptide bond between the C-terminal threonine of the original LPXTG-containing protein and the N-terminal glycine of the nucleophile, releasing the regenerated sortase enzyme.[6]
Experimental Design and Protocols
Successful implementation of SML requires careful preparation of the three core reagents: the LPXTG-tagged substrate, the triglycine nucleophile, and the sortase enzyme.[8]
2.1. Reagent Preparation
-
LPXTG-Tagged Protein: The protein of interest must be engineered to display the LPXTG sortase recognition motif. This is typically achieved by standard molecular cloning techniques, fusing the LPXTG sequence to the C-terminus of the target protein, often followed by an affinity tag (e.g., His-tag) for purification.[8]
-
Triglycine Nucleophile: The triglycine motif (GGG) serves as the nucleophile for the reaction.[8] This component can be:
-
Sortase A Enzyme: A soluble, active variant of SrtA is required. Commonly, a truncated form of S. aureus SrtA, lacking its N-terminal transmembrane domain (e.g., SrtAΔN59), is expressed in E. coli and purified via an N-terminal His-tag.[9] For reactions requiring higher efficiency, kinetically enhanced variants, such as a pentamutant SrtA, are commercially available and show improved performance.[4][10]
2.2. General Protocol for Sortase-Mediated Ligation
The following is a generalized protocol for an in-vitro SML reaction. Optimization is often necessary depending on the specific substrates.
-
Reaction Assembly: In a microcentrifuge tube, combine the purified LPXTG-tagged protein, the triglycine nucleophile, and the Sortase A enzyme in a suitable reaction buffer.
-
Reaction Conditions:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5. (Note: Calcium is required for SrtA activity).
-
Reactant Concentrations:
-
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 37°C, for 2 to 24 hours.[9] Reaction progress can be monitored over time by taking aliquots and analyzing them by SDS-PAGE or mass spectrometry.
-
Purification: After the reaction, the desired ligated product must be purified from unreacted substrates, the sortase enzyme, and reaction byproducts. This is commonly achieved using affinity chromatography. For instance, if the LPXTG-protein has a C-terminal His-tag and the sortase has an N-terminal His-tag, the final product will be untagged and can be separated from the His-tagged components.[13]
Quantitative Data and Reaction Optimization
The efficiency of SML is influenced by several factors. While precise yields are substrate-dependent, several strategies have been developed to maximize the formation of the desired product.
| Factor | Wild-Type SrtA | Enhanced SrtA Variants (e.g., 5M) | Strategy for Optimization | Rationale & Reference |
| Reaction Rate | Slower kinetics | Significantly faster kinetics | Use engineered sortase variants | Mutations enhance catalytic activity, reducing reaction times.[4][10] |
| Reversibility | Reversible | Reversible | Use excess nucleophile or depsipeptides | Excess GGG-nucleophile drives equilibrium forward. Depsipeptides create an ester linkage that, upon cleavage, releases a poorly reactive alcohol, rendering the reaction effectively irreversible.[11][12][14] |
| Yield | Moderate to High | High | Metal-Assisted SML (MA-SML) | Adding Ni²+ to a reaction with a C-terminal LPXTGGHH₅ tag blocks reaction reversibility and improves yields, even with equimolar substrates.[12][15] |
| Substrate Scope | Limited to LPXTG | Can be evolved for other motifs (e.g., LAXTG) | Use evolved orthogonal sortases | Allows for simultaneous, specific labeling of multiple proteins in one pot.[16] |
Applications in Drug Development and Research
The precision and mild conditions of SML make it a premier tool for bioconjugation in various fields.
-
Antibody-Drug Conjugates (ADCs): SML enables the site-specific attachment of cytotoxic drugs to antibodies. By engineering an LPXTG motif at a specific site on an antibody, a triglycine-linked drug can be attached, yielding a homogeneous ADC population with a defined drug-to-antibody ratio (DAR). This improves therapeutic efficacy and reproducibility compared to traditional random conjugation methods.[1][4]
-
Protein Labeling: Fluorophores, biotin, or bioorthogonal handles can be conjugated to proteins for use in advanced imaging, cell tracking, and pull-down assays.[1][2]
-
Protein Cyclization: By engineering a protein with a C-terminal LPXTG motif and an N-terminal glycine, sortase can be used to ligate the two ends, creating a circular polypeptide. This can significantly increase the protein's thermal stability and resistance to proteases.[6]
-
Immobilization and Nanomaterials: Proteins can be covalently attached to surfaces, nanoparticles, or beads for applications in diagnostics, biocatalysis, and the construction of functional nanostructures.[8][9]
-
Segmental Isotope Labeling: For large proteins studied by NMR, individual domains can be expressed with different isotopic labels and then ligated together using SML. This allows for detailed structural analysis of specific regions within a large complex.[10]
References
- 1. Sortase-Mediated Conjugation: Protein & Antibody Engineering - Bio-Connect [bio-connect.nl]
- 2. researchgate.net [researchgate.net]
- 3. Sortase mediated ligation [diposit.ub.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sortases, Surface Proteins, and Their Roles in Staphylococcus aureus Disease and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sortase-Mediated Ligation of Purely Artificial Building Blocks [mdpi.com]
- 10. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 12. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - Efficient Sortase-Mediated Ligation Using a Common CâTerminal Fusion Tag - Bioconjugate Chemistry - Figshare [figshare.com]
- 16. Reprogramming the specificity of sortase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gly-Gly-Gly-PEG4-DBCO: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of Gly-Gly-Gly-PEG4-DBCO, a heterobifunctional linker integral to advancements in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), and illustrates a typical bioconjugation workflow.
Core Concepts: Structure and Functionality
This compound is a sophisticated linker molecule meticulously designed for covalent labeling and crosslinking of biomolecules. Its structure comprises three key functional components:
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for copper-free "click chemistry." It readily and specifically reacts with azide-functionalized molecules to form a stable triazole linkage, even in complex biological media. This bioorthogonality ensures that the reaction is highly selective and does not interfere with native biological processes.
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous environments. This property is crucial for preventing aggregation and improving the pharmacokinetic profile of the resulting bioconjugate.
-
Triglycine (Gly-Gly-Gly) Peptide: This tripeptide sequence can act as a cleavable linker in certain biological contexts, susceptible to enzymatic cleavage. This feature is particularly valuable in the design of ADCs, allowing for the controlled release of a cytotoxic payload within the target cell.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C35H46N6O9 |
| Molecular Weight | 694.8 g/mol [1][2][3] |
| Purity | Typically ≥95% - 98%[4][5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF, Methanol[5] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[3][6] |
| Appearance | White to off-white solid or oil |
| CAS Number | 2353409-80-8[1][2][3][4][5] |
Experimental Protocol: Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol provides a general methodology for the conjugation of this compound to an azide-modified protein. The molar excess of the DBCO linker and reaction conditions may require optimization depending on the specific protein and desired degree of labeling.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10) for purification
-
Reaction tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Gently mix the reaction solution. It is advisable to keep the final DMSO concentration below 10% to minimize the risk of protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal incubation time should be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles of SPAAC and a typical experimental workflow for bioconjugation using this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Gly-PEG4-DBCO linker is a heterobifunctional crosslinker designed for the development of antibody-drug conjugates (ADCs). This linker system facilitates the conjugation of a payload to an antibody through a two-step process involving an initial antibody modification followed by a copper-free click chemistry reaction. The linker comprises three key components: a triglycine (Gly-Gly-Gly) peptide, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The triglycine motif can function as a cleavable peptide linker, susceptible to cleavage by certain lysosomal proteases, enabling controlled drug release within the target cell. The hydrophilic PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.[1] The DBCO group allows for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized payload, eliminating the need for a potentially cytotoxic copper catalyst.[2]
This document provides detailed protocols for the conjugation of a payload to an antibody using the this compound linker, methods for the characterization of the resulting ADC, and an overview of a relevant biological context.
Principle of the Method
The conjugation strategy involves two main stages:
-
Antibody Modification: The this compound linker, typically activated as an N-hydroxysuccinimide (NHS) ester, is reacted with the primary amines (e.g., lysine residues) on the surface of the antibody. This reaction forms a stable amide bond, resulting in a DBCO-functionalized antibody.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The DBCO and azide moieties undergo a rapid and specific SPAAC reaction to form a stable triazole linkage, yielding the final antibody-drug conjugate.
Experimental Protocols
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol describes the covalent attachment of the DBCO linker to the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin Desalting Columns (e.g., 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a suitable method like dialysis or a spin desalting column.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the column.
-
-
Characterization:
-
Determine the concentration of the purified DBCO-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be estimated by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[2]
-
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-modified antibody
-
Azide-functionalized payload (e.g., Azido-PEG-MMAE)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Add the azide-functionalized payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the DBCO-antibody is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at 4°C or for 2-4 hours at room temperature. Longer incubation times can be used to improve conjugation efficiency.
-
-
Purification:
-
Purify the resulting ADC from excess payload and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
-
Data Presentation: Characterization of the ADC
The successful synthesis of an ADC requires thorough characterization. The following tables summarize key parameters and methods for evaluating the this compound conjugated antibody.
Table 1: Quantitative Parameters for ADC Characterization
| Parameter | Method | Typical Expected Outcome | Reference |
| Drug-to-Antibody Ratio (DAR) | UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS) | A well-defined average DAR, often targeted between 2 and 4, with a narrow distribution of drug-loaded species. | [3] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | High monomer content (>95%) with minimal aggregation or fragmentation. | [4] |
| In Vitro Plasma Stability | Incubation in plasma followed by ELISA or LC-MS analysis | Minimal premature drug release over a specified time course (e.g., <5% release over 7 days). | [5] |
| Cleavage by Cathepsin B | Incubation with recombinant Cathepsin B followed by HPLC or LC-MS analysis | The Gly-Gly-Gly linker is expected to be relatively stable to Cathepsin B cleavage compared to sequences like Val-Cit. | [6] |
Table 2: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| UV/Vis Spectroscopy | Measures absorbance of the antibody (280 nm) and the payload (at its specific λmax) to calculate an average DAR. | Rapid and simple. | Provides only an average DAR, not the distribution of different species. Requires a payload with a distinct UV absorbance from the antibody. | [3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The number of conjugated drugs increases hydrophobicity, leading to different retention times. | Provides information on the distribution of different DAR species (DAR 0, 2, 4, etc.). Non-denaturing conditions. | May not fully resolve all species. Requires method development. | [3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and determines their precise molecular weights by MS. | Highly accurate and detailed characterization of all ADC species. | Requires specialized equipment and expertise. Can be complex for heterogeneous mixtures. | [3] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using the this compound linker.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[2][3] The reaction is highly efficient, specific, and proceeds under mild, physiological conditions, making it an invaluable tool for bioconjugation, drug delivery, and molecular imaging.[1][2]
This document provides a detailed guide for utilizing Gly-Gly-Gly-PEG4-DBCO , a versatile linker molecule, in SPAAC reactions. This linker incorporates several key features:
-
DBCO group: The reactive moiety for the copper-free click reaction with azides.
-
Polyethylene glycol (PEG4) spacer: A hydrophilic linker that enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1] The presence of a PEG linker has been shown to increase SPAAC reaction rates.[4][5]
-
Tri-glycine (Gly-Gly-Gly) peptide: This sequence can serve as a recognition site for specific proteases, enabling the development of cleavable linkers in applications like antibody-drug conjugates (ADCs).
These application notes will cover the necessary protocols, reaction optimization, and data interpretation for the successful implementation of this compound in your research.
Data Presentation
The rate of a SPAAC reaction is influenced by several factors, including the specific structures of the DBCO and azide reactants, solvent, pH, and temperature. The quantitative data below, presented in tables, summarizes the impact of these variables on reaction kinetics, providing a baseline for experimental design.
| Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) | |
| Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS (pH 7) | 0.32–0.85 |
| HEPES (pH 7) | 0.55–1.22 |
| Data derived from reactions of Sulfo DBCO-amine with model azides at 25°C and 37°C. Generally, higher pH values tend to increase reaction rates, though this effect is buffer-dependent.[4][5][6] |
| Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs | |
| DBCO Construct | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine (unconjugated) | 0.27 - 1.22 |
| DBCO-PEG5-Trastuzumab | 0.18 - 0.37 |
| This data illustrates that while steric hindrance from large biomolecules like antibodies can slow the reaction, the inclusion of a PEG spacer enhances the reaction rate compared to a non-PEGylated equivalent. The presence of a PEG linker has been reported to increase reaction rates by an average of 31 ± 16%.[4][5][7] |
| Table 3: General Second-Order Rate Constants for DBCO Derivatives | |
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO Derivatives | ~0.1 - 2.0 |
| This table provides a general reference range for the expected reaction rates of various DBCO derivatives with azide-containing molecules.[6][8] |
Experimental Protocols
This section provides detailed methodologies for performing a SPAAC reaction with this compound and a model azide-containing small molecule, including reaction monitoring and product purification.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines the steps for conjugating this compound to an azide-functionalized small molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 7.0-7.5. Crucially, ensure the buffer is free of sodium azide (NaN₃) , as it will react with the DBCO group.[1][9]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO, water, or the reaction buffer). The concentration should be determined based on the desired reaction scale.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing molecule.
-
Add the this compound stock solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide-containing molecule is often recommended to ensure complete consumption of the limiting reagent.[9]
-
Add the reaction buffer to achieve the final desired concentrations. If using a DMSO stock solution, ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain the stability of most biomolecules.[3]
-
-
Incubation:
-
Reaction Monitoring (Optional but Recommended):
-
The progress of the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance maximum at approximately 309 nm, which will decrease as it is consumed during the reaction.[1] (See Protocol 2 for details).
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the final conjugate can be purified from excess reagents using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), which is well-suited for small molecules.[11] (See Protocol 3 for a general guideline).
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
Procedure:
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of this compound should be sufficient to give an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the reaction buffer and the azide-containing molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the cuvette containing the azide and buffer.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.[1]
-
Protocol 3: Purification of the Conjugate by RP-HPLC
Procedure:
-
System Preparation:
-
Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions. A common mobile phase system for small molecules is a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive.[11]
-
-
Sample Injection:
-
Inject the reaction mixture onto the equilibrated column.
-
-
Gradient Elution:
-
Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 20 minutes) to elute the components.[11] The more hydrophobic, DBCO-containing starting material and the final conjugate will be retained longer than the typically more polar unreacted azide.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector (e.g., at 280 nm for peptides/proteins and 309 nm for the DBCO-containing species).
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis and Recovery:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).
-
Combine the pure fractions and remove the solvent (e.g., by lyophilization) to recover the purified conjugate.
-
Mandatory Visualizations
Caption: A diagram illustrating the SPAAC reaction pathway.
Caption: A flowchart of the experimental workflow for SPAAC.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Site-Specific Protein Labeling using Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of precisely engineered bioconjugates for therapeutic and diagnostic applications. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high specificity, efficiency, and biocompatibility. The Gly-Gly-Gly-PEG4-DBCO linker is a high-purity reagent designed for SPAAC, facilitating the covalent attachment of molecules to azide-modified proteins without the need for a cytotoxic copper catalyst.[1][2]
This linker features a Dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts selectively with azide moieties to form a stable triazole linkage.[2][3] The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the tri-glycine (Gly-Gly-Gly) peptide motif can improve flexibility and accessibility.[3] These features make this compound an ideal choice for developing advanced bioconjugates, including Antibody-Drug Conjugates (ADCs), imaging agents, and other protein-based tools.[4][5]
Principle of Action: Copper-Free Click Chemistry
The core of this labeling strategy is the bioorthogonal reaction between a DBCO group and an azide group.[6] "Bioorthogonal" signifies that the reaction can proceed within a complex biological system without interfering with native biochemical processes.[6]
-
Protein Modification : The target protein must first be modified to introduce an azide (-N3) group at a specific site. This can be achieved through various methods, such as enzymatic modification (e.g., using Sortase A), metabolic labeling, or the incorporation of unnatural amino acids (e.g., p-azido-L-phenylalanine).
-
SPAAC Reaction : The azide-modified protein is then incubated with the this compound linker. The ring strain of the DBCO group drives a [3+2] cycloaddition with the azide, forming a stable covalent triazole bond. This reaction is highly efficient and proceeds under mild, aqueous conditions.[3][7]
The key advantage of the SPAAC reaction is that it eliminates the need for the Cu(I) catalyst required in conventional click chemistry (CuAAC), which can be toxic to cells and detrimental to protein integrity.[1][2]
Data and Specifications
Linker Properties & Reaction Parameters
The following tables summarize key quantitative parameters for the this compound linker and the associated SPAAC reaction.
| Parameter | Value | Reference |
| Chemical Formula | C35H46N6O9 | [8][9] |
| Molecular Weight | 694.8 g/mol | [8][9] |
| Purity | >95% (HPLC) | [8][10] |
| Solubility | Soluble in Water, DMSO, DMF | [10] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4][5] |
| DBCO Molar Extinction Coefficient (at ~309 nm) | ~12,000 M⁻¹cm⁻¹ | [11] |
| Reaction Parameter | Recommended Value | Notes |
| Second-Order Rate Constant (SPAAC) | ~0.11 M⁻¹s⁻¹ | [12] |
| Molar Excess of DBCO Linker | 2 to 4-fold molar excess over the azide-protein | [3][13] |
| Reaction Temperature | Room Temperature or 4°C | [3][13] |
| Reaction Time | 2-12 hours at room temperature; up to 18 hours at 4°C | [3][6] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | |
| DMSO Concentration (from linker stock) | Keep below 20% to avoid protein denaturation |
Stability of DBCO-Labeled Proteins
| Condition | Stability Profile | Reference |
| Storage (at 4°C or -20°C) | DBCO-modified IgG loses 3-5% of its reactivity over 4 weeks. | [2] |
| Linkage Stability (Triazole Bond) | The triazole linkage formed is highly stable under physiological conditions. | [1][2] |
Comparison of Conjugate Characterization Methods
Accurate characterization of the final conjugate, particularly the Degree of Labeling (DoL) or Drug-to-Antibody Ratio (DAR), is critical.[14]
| Method | Principle | Information Provided | Advantages/Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at 280 nm (protein) and ~309 nm (DBCO) to determine concentrations. | Average DoL/DAR only.[14] | Adv: Simple, rapid, and requires minimal sample.[14] Disadv: Provides only an average value, lacks detail on distribution.[14] |
| Hydrophobic Interaction Chromatography (HIC) | Separates conjugate species based on differences in hydrophobicity. | Average DoL/DAR, distribution of species (e.g., DAR 0, 2, 4), and presence of unconjugated protein.[14] | Adv: Provides distributional information under non-denaturing conditions. Disadv: Requires method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates species by chromatography and determines their precise mass-to-charge ratio. | Precise mass of the conjugate, average DoL/DAR, and detailed drug distribution. Can identify conjugation sites.[14] | Adv: Offers the most detailed and accurate characterization.[14] Disadv: Requires specialized instrumentation and expertise. |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The general process involves preparing the azide-modified protein, performing the click reaction with the DBCO linker, and finally, purifying and characterizing the resulting conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. precisepeg.com [precisepeg.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Sortase-Mediated Ligation using Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the site-specific modification of proteins using sortase-mediated ligation (SML) with a triglycine-polyethylene glycol-dibenzocyclooctyne (Gly-Gly-Gly-PEG4-DBCO) linker. This powerful technique enables the precise installation of a bioorthogonal DBCO handle onto a protein of interest, facilitating subsequent derivatization through copper-free click chemistry. This is particularly valuable in drug development for the creation of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.
Introduction
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes the C-terminal LPXTG motif of a target protein.[1] In the presence of a nucleophile containing an N-terminal oligoglycine sequence, SrtA cleaves the peptide bond between threonine and glycine in its recognition motif and catalyzes the formation of a new peptide bond with the incoming nucleophile.[1] This process, known as sortase-mediated ligation or "sortagging," allows for the site-specific and stoichiometric modification of proteins under mild reaction conditions.[2]
The this compound linker is a water-soluble substrate for SrtA that incorporates a DBCO moiety.[3][4][5] The triglycine portion serves as the recognition element for SrtA, while the PEG4 spacer enhances solubility and reduces steric hindrance. The terminal DBCO group is a strained alkyne that can readily and specifically react with azide-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry".[6] This two-step chemoenzymatic approach provides a robust platform for creating well-defined and homogeneous bioconjugates.[7]
Data Presentation
The efficiency of sortase-mediated ligation can be influenced by several factors, including the specific protein substrate, the nature of the nucleophile, and the reaction conditions. The following table summarizes reported ligation efficiencies for various substrates, including those with DBCO moieties, to provide an expected range of performance.
| Protein Substrate | Nucleophile | Ligation Efficiency/Yield | Reference |
| DARP-LPETGGHH5 | GGK-DBCO | High (MA-SML) | [8] |
| GFP with N-terminal LPETG | Azide-functionalized LPETG peptide | Near-quantitative | [6] |
| Antibody with C-terminal LPETG | Gly₅-vcPAB-MMAE | ~80% | [2] |
| Antibody with C-terminal LPETG | Gly₅-DM1 | 76-88% | [2] |
| Trastuzumab with C-terminal LPETG | Various oligo-glycine moieties | ~85-90% |
Experimental Protocols
This section provides a detailed methodology for performing sortase-mediated ligation with this compound, followed by a subsequent click chemistry reaction.
Materials
-
Protein of Interest (POI): Must contain a C-terminal LPXTG recognition motif (e.g., LPETG). For optimal results, a construct with an LPETGGHH₅ tag can be used to facilitate metal-assisted sortase-mediated ligation (MA-SML) and subsequent purification.[8]
-
Sortase A (SrtA): A pentamutant or heptamutant version of SrtA is recommended for enhanced catalytic activity.[1]
-
This compound: Available from commercial suppliers.
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Quenching Solution: 500 mM EDTA, pH 8.0.
-
Purification System: Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography (SEC) or reversed-phase HPLC.
-
Azide-modified molecule: For the subsequent click chemistry reaction.
Sortase-Mediated Ligation Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents to the indicated final concentrations:
-
Protein of Interest (LPETG-tagged): 50 µM
-
This compound: 250 µM (5-fold molar excess)
-
Sortase A (pentamutant): 2.5 µM
-
10x Reaction Buffer: 1/10th of the final volume
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 25°C for 1 to 4 hours with gentle agitation. The optimal reaction time may need to be determined empirically for each specific protein.[9]
-
Reaction Quenching (Optional): To stop the reaction, add EDTA to a final concentration of 50 mM. This will chelate the Ca²⁺ ions required for SrtA activity.
-
Purification of the DBCO-labeled Protein:
-
Ni-NTA Affinity Chromatography (for His-tagged proteins): If the starting protein has a C-terminal His-tag downstream of the LPETG motif, the unreacted protein and the SrtA enzyme (which is also His-tagged) will bind to the Ni-NTA resin. The desired DBCO-ligated protein will be in the flow-through and wash fractions.
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC: These methods can be used to separate the labeled protein from excess this compound and any remaining SrtA.
-
-
Analysis: The success of the ligation can be confirmed by SDS-PAGE, where a shift in the molecular weight of the protein should be observed. Further characterization can be performed using mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
-
Reaction Setup: In a suitable reaction buffer (e.g., PBS, pH 7.4), combine the purified DBCO-labeled protein with the azide-containing molecule of interest. A 5 to 10-fold molar excess of the azide-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 2 to 12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: The final bioconjugate can be purified from the excess azide-reagent using SEC or dialysis.
Visualizations
Sortase-Mediated Ligation Workflow
Caption: Workflow of Sortase-Mediated Ligation.
Mechanism of Sortase-Mediated Ligation and Click Chemistry
Caption: SML mechanism and click chemistry.
References
- 1. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the Gly-Gly-Gly-PEG4-DBCO linker. This linker system allows for the conjugation of an azide-modified payload to an antibody via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. The inclusion of a triglycine peptide motif may offer a potential cleavage site for proteases in the lysosomal compartment of target cells, while the PEG4 spacer enhances solubility and reduces aggregation.[1][2][3]
Introduction
Antibody-drug conjugates are a revolutionary class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[4] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[1] The this compound linker is a heterobifunctional reagent that facilitates the creation of ADCs through a two-stage process: antibody modification with the DBCO moiety and subsequent conjugation to an azide-functionalized payload.[1][2][5] The dibenzocyclooctyne (DBCO) group reacts specifically with azides under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1] The flexible PEG4 spacer improves the solubility of the final ADC construct.[1][6][7][8][] The triglycine peptide sequence may be susceptible to cleavage by lysosomal proteases like cathepsins, enabling controlled release of the cytotoxic payload within the target cell.[10][][12]
Principle of the Method
The synthesis of an ADC using the this compound linker involves two main steps:
-
Antibody Modification: The antibody is first functionalized with a DBCO-containing linker. A common approach involves the reaction of a DBCO-NHS ester with the primary amines of lysine residues on the antibody surface, forming a stable amide bond.[1][13] This results in a DBCO-functionalized antibody.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload. The DBCO group undergoes a [3+2] cycloaddition with the azide group, forming a stable triazole linkage and yielding the final ADC.[1]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-modified payload
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes and standard laboratory equipment
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol details the conjugation of the activated DBCO linker to the antibody.
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If other buffers containing primary amines (e.g., Tris) are present, exchange the buffer using a desalting column or dialysis.[13]
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
Reaction Setup:
-
Prepare a fresh 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.[13]
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1][13] The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[1][13]
-
Incubate the reaction mixture at room temperature for 60 minutes with gentle shaking.[13]
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM.[14] Incubate for 15 minutes at room temperature.[13]
-
Remove the excess, unreacted DBCO-linker by purification using a desalting column according to the manufacturer's instructions.[14]
-
Determine the concentration of the purified DBCO-functionalized antibody. The DBCO-labeled antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[13]
Protocol 2: Conjugation of Azide-Modified Payload to DBCO-Functionalized Antibody
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.
Reaction Setup:
-
Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.[1]
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.[13][14]
Purification and Characterization:
-
Purify the resulting ADC from unreacted payload and other impurities using methods such as size exclusion chromatography (SEC) or dialysis.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques like hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and SDS-PAGE can be employed.
Data Presentation
| Parameter | Recommended Range | Reference |
| Antibody Concentration | 1-5 mg/mL | [13] |
| Molar Excess of DBCO-NHS Ester | 10-20 fold | [1][13] |
| Reaction Time (Antibody Modification) | 60 minutes | [13] |
| Quenching Reagent Concentration | 50-100 mM Tris | [14] |
| Molar Excess of Azide-Payload | 1.5-5 fold | [1] |
| Reaction Time (Payload Conjugation) | Overnight (4°C) | [13][14] |
Visualizations
Caption: Workflow for the two-step synthesis of an ADC using a DBCO linker.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2353409-80-8 | BroadPharm [broadpharm.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Bioconjugation using Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific bioconjugation of peptides using the bifunctional linker, Gly-Gly-Gly-PEG4-DBCO. This method combines the precision of enzyme-mediated ligation with the efficiency of copper-free click chemistry, enabling the creation of well-defined peptide conjugates for a variety of applications, including drug delivery, molecular imaging, and the development of novel therapeutics.
The overall strategy involves a two-step process. First, a peptide of interest, engineered to contain a C-terminal sortase recognition motif (e.g., LPETG), is enzymatically ligated to the N-terminal triglycine (GGG) moiety of the this compound linker. This reaction is catalyzed by the transpeptidase Sortase A. The resulting product is a peptide site-specifically labeled with a dibenzocyclooctyne (DBCO) group.
In the second step, the DBCO-functionalized peptide is conjugated to a molecule of interest containing an azide group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][2][3]
Experimental Workflow Overview
The entire bioconjugation process can be visualized as a sequential two-stage procedure, each with its own set of reactants and purification steps, culminating in the final peptide conjugate.
Caption: Experimental workflow for peptide bioconjugation.
Data Presentation
Table 1: Typical Reaction Parameters for Sortase-Mediated Ligation
| Parameter | Value | Notes |
| Reactants | ||
| Peptide-LPETG Concentration | 50 - 200 µM | The peptide must contain a C-terminal sortase recognition motif (e.g., LPETG).[4] |
| This compound Concentration | 5-fold molar excess to Peptide-LPETG | Using an excess of the GGG-linker can drive the reaction towards completion.[5] |
| Sortase A Concentration | 2 - 10 µM (0.01 to 0.1 equimolar to substrate) | Highly active mutants of Sortase A may allow for lower concentrations.[4] |
| Reaction Conditions | ||
| Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 | Calcium is a required cofactor for Sortase A activity.[4] |
| Temperature | 25 - 37 °C | Optimal temperature can vary depending on the specific enzyme variant.[6] |
| Incubation Time | 1 - 24 hours | Reaction progress should be monitored by HPLC or Mass Spectrometry.[5] |
| Outcome | ||
| Ligation Efficiency | >80% | High efficiencies are routinely achieved under optimized conditions.[7] |
Table 2: Typical Reaction Parameters for SPAAC (Click Chemistry)
| Parameter | Value | Notes |
| Reactants | ||
| DBCO-labeled Peptide Concentration | 1 - 10 mM | The peptide should be purified after the sortase ligation step. |
| Azide-containing Molecule Concentration | 1.1 - 1.5 molar excess to DBCO-peptide | A slight excess of one component can increase conjugation efficiency.[8][9] |
| Reaction Conditions | ||
| Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Other aqueous buffers without azides are also suitable.[2][8] |
| Co-solvent (optional) | DMSO or DMF | Can be used to dissolve hydrophobic reactants before dilution in buffer.[8] |
| Temperature | Room temperature (25 °C) or 37 °C | The reaction is typically fast at these temperatures.[8] |
| Incubation Time | 1 - 12 hours | Reaction progress can be monitored by HPLC, with longer times for dilute samples.[1][9] |
| Outcome | ||
| Conjugation Yield | Quantitative | SPAAC reactions are known for their high efficiency and yield.[1][2] |
Experimental Protocols
Protocol 1: Sortase-Mediated Ligation of Peptide-LPETG with this compound
This protocol describes the enzymatic ligation of a peptide containing a C-terminal LPETG motif to the this compound linker.
Materials:
-
Peptide with a C-terminal LPETG sequence (Peptide-LPETG)
-
This compound
-
Sortase A enzyme (e.g., pentamutant for higher activity)[4][10]
-
Sortase Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[4]
Procedure:
-
Reactant Preparation:
-
Dissolve the lyophilized Peptide-LPETG in the Sortase Reaction Buffer to a final concentration of 100 µM.
-
Dissolve the this compound in the Sortase Reaction Buffer to a concentration that will result in a 5-fold molar excess when added to the peptide solution.
-
Prepare a stock solution of Sortase A enzyme in a suitable storage buffer (e.g., 50 mM Tris, 150 mM NaCl, 10% glycerol).[13]
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the Peptide-LPETG solution and the this compound solution.
-
Initiate the reaction by adding the Sortase A enzyme to a final concentration of 5 µM.
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.[6] Reaction times may need to be optimized and can be extended up to 24 hours for higher yields.[5]
-
-
Monitoring the Reaction:
-
At various time points (e.g., 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture.
-
Analyze the aliquot by reverse-phase HPLC to monitor the consumption of the starting peptide and the formation of the DBCO-labeled peptide product.[13]
-
Confirm the identity of the product by mass spectrometry, expecting a mass increase corresponding to the addition of the this compound linker.[12][14]
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the DBCO-labeled peptide from the reaction mixture using preparative reverse-phase HPLC with a C18 column.[10][11][15]
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the pure fractions to obtain the final DBCO-labeled peptide as a powder.
-
Protocol 2: SPAAC Conjugation of DBCO-labeled Peptide with an Azide-containing Molecule
This protocol details the copper-free click chemistry reaction between the purified DBCO-labeled peptide and a molecule functionalized with an azide group.
Materials:
-
Purified, lyophilized DBCO-labeled peptide
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)[8]
-
Anhydrous DMSO or DMF (if required for solubility)
-
Reverse-phase HPLC system with a C18 column[8]
-
Mass Spectrometer[8]
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-labeled peptide in the Reaction Buffer to a final concentration of 1 mM.
-
Dissolve the azide-containing molecule in a minimal amount of DMSO or DMF, and then dilute it into the Reaction Buffer to achieve a final concentration that is a 1.2-fold molar excess relative to the DBCO-peptide.[8]
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, mix the solution of the DBCO-labeled peptide with the solution of the azide-containing molecule.
-
Incubate the reaction mixture at room temperature (25°C) for 2-4 hours.[1] The reaction can also be performed at 37°C or for longer durations (up to 12 hours) to ensure completion, especially with lower reactant concentrations.[8][9]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them via reverse-phase HPLC. Successful conjugation will be indicated by the appearance of a new peak corresponding to the final conjugate and the disappearance of the starting material peaks.
-
Confirm the identity of the final conjugate by mass spectrometry.
-
-
Purification:
-
Purify the final peptide conjugate from unreacted starting materials and any side products using preparative reverse-phase HPLC.[8]
-
Collect and lyophilize the pure fractions to obtain the final product.
-
Concluding Remarks
The combination of sortase-mediated ligation and copper-free click chemistry provides a powerful and versatile platform for the precise, site-specific modification of peptides. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this technology for their specific applications. The high efficiency and mild reaction conditions make this approach particularly suitable for the development of sophisticated peptide-based drugs and research tools.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortase-Mediated Ligation of Purely Artificial Building Blocks | MDPI [mdpi.com]
- 6. roboklon.com [roboklon.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Surface Modification using Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for studying cellular processes, developing targeted therapeutics, and engineering cellular functions. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is central to this field.[] A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[][2] This reaction enables the specific and efficient covalent ligation of a dibenzocyclooctyne (DBCO) group with an azide group to form a stable triazole linkage under physiological conditions.[]
The Gly-Gly-Gly-PEG4-DBCO linker is a versatile, heterobifunctional reagent designed for advanced bioconjugation strategies. Its components are:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that rapidly and specifically reacts with azides without the need for a toxic copper catalyst.[][4]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit PEG spacer that enhances water solubility, minimizes non-specific binding, and provides spatial separation between conjugated molecules to reduce steric hindrance.[5][6]
-
Triglycine (Gly-Gly-Gly): A peptide motif recognized as a substrate by the bacterial enzyme Sortase A.[7][8] This enables site-specific enzymatic ligation to proteins or peptides containing a Sortase A recognition sequence (e.g., LPXTG), a process known as "sortagging".[7][9]
These application notes provide a comprehensive guide to utilizing this compound for two primary cell surface modification strategies: direct labeling of azide-modified cells and Sortase A-mediated enzymatic modification.
Principle of Technology
The core methodology involves a two-step approach to covalently attach molecules of interest to the cell surface.
Step 1: Introduction of a Bioorthogonal Handle onto the Cell Surface. This is most commonly achieved through metabolic glycan engineering.[10] Cells are cultured with an unnatural sugar analog containing an azide group (e.g., N-azidoacetylmannosamine, ManNAz).[11][12] The cell's natural metabolic pathways process this sugar and incorporate it into glycoproteins on the cell surface, effectively displaying azide groups.[13]
Step 2: Covalent Ligation via SPAAC. The azide-decorated cells are then treated with a molecule containing a DBCO group. The SPAAC reaction proceeds rapidly, covalently linking the DBCO-containing molecule to the cell surface glycans.[][14] The this compound linker can be used to first conjugate a protein of interest via the sortagging method, which is then attached to the azide-modified cell surface.
Figure 1. General workflow for cell surface modification via SPAAC.
Key Applications and Methodologies
Application 1: Direct Labeling of Proteins for Cell Targeting
In this approach, a targeting protein (e.g., an antibody) containing a Sortase A recognition motif (LPXTG) is first site-specifically conjugated to this compound. This creates a homogenous, DBCO-labeled protein conjugate that can then be used to label cells displaying surface azides.
Figure 2. Workflow for creating a DBCO-protein conjugate using Sortase A.
Application 2: Two-Step Cell Surface Functionalization
This advanced strategy involves first modifying a cell surface protein with the this compound linker via sortagging, thereby installing a DBCO handle onto the cell surface. In a second step, this DBCO-displaying cell can be reacted with any azide-modified molecule (e.g., an azide-functionalized drug, imaging agent, or nanoparticle). This allows for modular and flexible cell surface engineering.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the metabolic incorporation of azide groups onto the cell surface glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of choice (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azido sugars (e.g., Ac4GalNAz)[11][12]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pre-warmed to 37°C
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere or reach the desired confluency according to standard cell culture protocols.
-
Prepare Azido Sugar Stock: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution directly to the cell culture medium to achieve the desired final concentration (typically 25-50 µM). Gently swirl the plate to mix.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[10] The optimal incubation time and sugar concentration should be determined empirically for each cell line.
-
Washing: After incubation, gently aspirate the medium. Wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar.[10] The cells are now ready for the SPAAC reaction.
Protocol 2: SPAAC Reaction for Fluorescent Labeling of Azide-Modified Cells
This protocol details the labeling of azide-displaying cells with a DBCO-conjugated fluorophore for analysis by microscopy or flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-PEG4-Fluorophore)
-
Live cell imaging buffer or PBS with 1% FBS (FACS buffer)
-
(For fixed cells) 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in live cell imaging buffer to the desired final concentration (typically 5-20 µM).
-
Labeling: Add the staining solution to the washed, azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.[15]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed buffer to remove unbound probe.[16]
-
Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets.[16]
Procedure for Fixed-Cell Analysis (Flow Cytometry):
-
Harvest Cells: After metabolic labeling and washing, harvest the cells using a gentle dissociation reagent (e.g., trypsin, EDTA). Quench the dissociation reagent with complete medium.
-
Cell Pelleting: Centrifuge the cell suspension and resuspend the pellet in cold FACS buffer (PBS + 1% FBS).
-
Labeling: Add the DBCO-fluorophore to the cell suspension at a final concentration of 20-50 µM. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[15]
-
Washing: Wash the cells three times with cold FACS buffer, pelleting by centrifugation between washes.
-
Analysis: Resuspend the final cell pellet in FACS buffer and analyze immediately on a flow cytometer.
Protocol 3: Sortase A-Mediated Ligation with this compound
This protocol describes the site-specific conjugation of a target protein containing an C-terminal LPXTG motif with this compound.
Materials:
-
Target protein with a C-terminal LPXTG motif (e.g., an antibody fragment)
-
This compound[17]
-
Recombinant Sortase A (SrtA) enzyme
-
Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (e.g., at 10-50 µM), a 10- to 20-fold molar excess of this compound, and Sortase A (e.g., at 5-10 µM) in the Sortase Reaction Buffer.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 2-4 hours with gentle agitation.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the Ca2+ ions.
-
Purification: Purify the resulting DBCO-protein conjugate from the unreacted linker, Sortase A enzyme, and cleaved peptide fragment. Size-Exclusion Chromatography (SEC) is often effective for separating the larger protein conjugate from smaller reaction components.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a slight shift in molecular weight) and Mass Spectrometry. The purified DBCO-protein conjugate is now ready for reaction with azide-modified cells or molecules.
Data Presentation
Quantitative parameters are crucial for reproducibility. The following tables summarize typical starting conditions derived from published literature.
Table 1: Typical Parameters for Metabolic Glycan Labeling
| Parameter | Typical Range | Cell Type Example | Reference(s) |
|---|---|---|---|
| Azido Sugar | Ac4ManNAz, Ac4GalNAz | Mammalian Cells | [11][12] |
| Concentration | 25 - 50 µM | LL2, KB, A549 | [15][18] |
| Incubation Time | 24 - 72 hours | Jurkat, CHO | [10] |
| Solvent | DMSO | N/A |[10] |
Table 2: Typical Parameters for SPAAC on Cell Surfaces
| Parameter | Live Cell Labeling | Fixed Cell Labeling | Reference(s) |
|---|---|---|---|
| DBCO Reagent Conc. | 5 - 30 µM | 20 - 50 µM | [15][16] |
| Incubation Time | 30 - 120 minutes | 30 - 60 minutes | [15][16] |
| Temperature | 37°C | Room Temp or 37°C | [16][19] |
| Buffer | Imaging Buffer / PBS | FACS Buffer (PBS + 1% FBS) |[15][16] |
Table 3: Properties of the this compound Linker | Property | Description | Reference(s) | | :--- | :--- | :--- | | Molecular Weight | ~695 g/mol |[20] | | Reactive Group 1 | Triglycine (N-terminus) | Reacts with LPXTG motif via Sortase A |[7][8] | | Reactive Group 2 | DBCO | Reacts with Azide via SPAAC |[][17] | | Spacer | PEG4 (4 ethylene glycol units) | Hydrophilic, flexible spacer |[5][17] | | Solubility | Soluble in Water, DMSO, DMF |[9] | | Storage | Store at -20°C, desiccated |[9][17] |
References
- 2. researchgate.net [researchgate.net]
- 4. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Lipid-PEG-DBCO - Bioconjugation reagent | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azide-based Cell Surface Glycan Labeling Service - CD BioGlyco [glycoclick.bioglyco.com]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. thno.org [thno.org]
- 19. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - Creative Biolabs [creative-biolabs.com]
Application Note: High-Purity Purification of Gly-Gly-Gly-PEG4-DBCO Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of proteins with specialized linkers is a cornerstone of modern biotherapeutics, enabling the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced protein-based tools.[1] The Gly-Gly-Gly-PEG4-DBCO linker is a versatile reagent used for this purpose. It features a dibenzocyclooctyne (DBCO) group for highly specific and bioorthogonal copper-free click chemistry (SPAAC) reactions with azide-modified molecules.[2] The short polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation, while the tri-glycine (Gly-Gly-Gly) motif can act as a flexible spacer or a recognition sequence for enzymes like sortase.[3][4][5]
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired protein conjugate, unreacted protein, excess linker, and potential by-products.[] Achieving a high-purity, well-characterized final product is critical for downstream applications, ensuring efficacy, safety, and reproducibility. This application note provides detailed protocols for the purification and characterization of this compound conjugated proteins using various chromatographic techniques.
Overall Experimental Workflow
The purification process is a multi-step procedure that begins after the initial conjugation reaction. It involves an initial cleanup to remove small molecule impurities followed by high-resolution chromatography to separate protein species.
References
Application Notes and Protocols for Molar Excess Calculation in Gly-Gly-Gly-PEG4-DBCO Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for calculating molar excess and performing bioconjugation reactions using Gly-Gly-Gly-PEG4-DBCO. This reagent is a hydrophilic linker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][]. The tri-glycine (Gly-Gly-Gly) motif and polyethylene glycol (PEG4) spacer enhance solubility and provide spatial separation between the conjugated molecules[3][4][5]. These protocols are designed for professionals in research and drug development.
Introduction to this compound and SPAAC Chemistry
This compound is a key reagent in bioconjugation, enabling the efficient and specific linkage of molecules in aqueous environments without the need for a cytotoxic copper catalyst[6][7]. This is achieved through the SPAAC reaction, where the strained alkyne of the DBCO group reacts selectively with an azide-functionalized molecule to form a stable triazole linkage[1][]. This bioorthogonal reaction is highly efficient and does not interfere with native biological functional groups, making it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, or attaching molecules to surfaces[3][7][8].
The Gly-Gly-Gly peptide sequence can act as a substrate for specific enzymes, allowing for targeted cleavage, while the PEG4 linker improves hydrophilicity and reduces potential immunogenicity of the resulting conjugate[5][9].
Calculating Molar Excess for Optimal Conjugation
The efficiency of the SPAAC reaction is influenced by the molar ratio of the reactants. An excess of one reactant is typically used to drive the reaction to completion. The optimal molar excess depends on the specific molecules being conjugated and their concentrations.
General Recommendations for Molar Ratios:
| Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 | Typical Reaction Conditions | Reference |
| DBCO-functionalized Protein/Antibody | Azide-modified small molecule/peptide/oligonucleotide | 2 to 10-fold molar excess | Room temperature, 1-4 hours or 4°C, 2-12 hours | [6][10][11] |
| Amine-containing Protein/Antibody | DBCO-NHS Ester (for initial labeling) | 10 to 30-fold molar excess | Room temperature, 30-60 minutes | [6][10][12] |
| Azide-functionalized surface | DBCO-containing protein | 1.5 to 3-fold molar excess | Room temperature, 4-12 hours | [11] |
Example Calculation:
To conjugate an azide-modified small molecule to a DBCO-labeled antibody with a 5-fold molar excess of the small molecule:
-
Determine the molar concentration of the DBCO-labeled antibody.
-
Antibody concentration (mg/mL) / Molecular weight of antibody ( g/mol ) = Molar concentration (mol/L)
-
-
Calculate the required moles of the azide-modified small molecule.
-
Moles of antibody x 5 = Moles of azide-modified small molecule required
-
-
Calculate the volume of the small molecule stock solution to add.
-
Moles of small molecule required / Concentration of small molecule stock (mol/L) = Volume to add (L)
-
Experimental Protocols
Protocol for Labeling a Protein/Antibody with this compound (via NHS ester chemistry)
This protocol describes the initial step of introducing the DBCO group to a protein or antibody using an NHS ester derivative of the linker.
Materials:
-
Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.[7]
-
This compound-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO or DMF immediately before use.[10][12]
-
Reaction Setup: Add a 10 to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein/antibody solution. Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20%.[6][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[12]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted DBCO linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol for the SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the "click" reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 3.1)
-
Azide-modified molecule (e.g., small molecule drug, fluorescent dye, peptide)
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[6][10]
Procedure:
-
Reaction Setup: Add a 2 to 10-fold molar excess of the azide-modified molecule to the DBCO-labeled protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-12 hours at 4°C.[4][6][11] Longer incubation times can improve reaction efficiency.[11]
-
Analysis and Purification:
-
Analyze the conjugation efficiency using SDS-PAGE, where a shift in the molecular weight of the protein band indicates successful conjugation.
-
Monitor the reaction progress by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance peak at approximately 310 nm.[1][6]
-
Purify the final conjugate to remove excess azide-modified molecules using size exclusion chromatography (SEC) or another appropriate chromatographic method.[6]
-
Diagrams
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Logical relationship of reactants and products in the two-step conjugation process.
References
- 1. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. purepeg.com [purepeg.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Improving Gly-Gly-Gly-PEG4-DBCO Conjugation Efficiency
Welcome to the technical support center for Gly-Gly-Gly-PEG4-DBCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the conjugation efficiency of this linker through strain-promoted alkyne-azide cycloaddition (SPAAC).
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound conjugation experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my conjugation yield consistently low or non-existent?
Answer:
Low or no conjugation yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:
-
Steric Hindrance: The physical bulk of the molecules you are trying to conjugate can prevent the DBCO and azide groups from coming into proximity for the reaction to occur.[1] The Gly-Gly-Gly-PEG4 linker is designed to minimize this, but it can still be a factor with particularly large or complex biomolecules.[1]
-
Suboptimal Molar Ratio: An incorrect ratio of the DBCO-linker to the azide-containing molecule can limit the reaction.[1]
-
Reagent Degradation: DBCO reagents, especially if functionalized with NHS esters for attachment to proteins, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage can also lead to a loss of reactivity over time.[1]
-
Incorrect Buffer Conditions: The pH and composition of your reaction buffer are critical. Buffers containing primary amines (e.g., Tris, glycine) or sodium azide will interfere with the conjugation reaction.[1][2]
-
Protein Aggregation or Precipitation: The hydrophobicity of the DBCO group can sometimes lead to aggregation and precipitation of the conjugated protein, effectively halting the reaction.[3]
Solutions and Optimization Strategies:
-
Optimize Molar Ratio: Experiment with different molar ratios of the this compound to your azide-containing molecule. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent.[4] For antibody conjugations, a 10 to 20-fold molar excess of a DBCO-NHS ester may be a good starting point.[1]
-
Use PEGylated Reagents: The PEG4 spacer in your linker is beneficial. Using linkers with PEG spacers increases hydrophilicity and can reduce aggregation.[1][3]
-
Control Buffer Conditions: Use a non-interfering buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0 for NHS ester conjugations.[5] For the SPAAC reaction, a pH range of 7-9 is generally recommended.[6] Ensure your buffers are free from primary amines and sodium azide.[1][7]
-
Reaction Time and Temperature: SPAAC reactions are typically efficient at room temperature, with reaction times ranging from 4 to 17 hours.[8] Longer incubation times can sometimes improve yield.[4] Reactions can also be performed at 4°C, which may require longer incubation.[9]
-
Solvent Considerations: If solubility is an issue, a co-solvent like DMSO or DMF can be used. However, the concentration of the organic solvent should ideally be kept below 15-20% to avoid protein precipitation.[1][7]
Question 2: I'm observing precipitation or aggregation during my conjugation reaction. What is causing this and how can I prevent it?
Answer:
Precipitation is a common issue, often linked to the hydrophobicity of the DBCO moiety.
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation and precipitation.[2]
-
Hydrophobicity of DBCO: The DBCO group itself is hydrophobic and introducing it onto the surface of a protein can lead to aggregation.[3][10]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability and lead to precipitation.[3]
Solutions and Optimization Strategies:
-
Optimize Protein Concentration: Work with a protein concentration that is known to be stable. A range of 1-5 mg/mL is often a good starting point for antibody conjugations.[5]
-
Leverage the PEG Linker: The PEG4 component of your linker is designed to increase water solubility and mitigate aggregation.[4] If aggregation persists, consider a linker with a longer PEG chain.
-
Adjust Buffer Conditions: Screen different buffer conditions, including pH and ionic strength, to find the optimal conditions for your specific protein's stability.[3]
-
Control Degree of Labeling: A high degree of labeling with the hydrophobic DBCO group can increase the likelihood of aggregation. Reduce the molar excess of the DBCO reagent during the initial labeling step to achieve a lower degree of labeling.[3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the Gly-Gly-Gly-PEG4 portion of the linker?
A1: The Gly-Gly-Gly peptide sequence can act as a substrate for certain enzymes, potentially for targeted cleavage, and can provide a flexible spacer. The PEG4 (polyethylene glycol) component is a hydrophilic spacer that increases the overall water solubility of the linker and the resulting conjugate, which can help to prevent aggregation.[4][11] The length of the PEG spacer also provides distance between the conjugated molecules, which can help to overcome steric hindrance.[1]
Q2: How can I monitor the progress of my conjugation reaction?
A2: The DBCO group has a characteristic UV absorbance at approximately 309 nm.[1][7] You can monitor the disappearance of this peak over time using a UV-Vis spectrophotometer to follow the consumption of the DBCO reagent.[7]
Q3: What purification methods are recommended for my final conjugate?
A3: The choice of purification method will depend on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugated molecule from smaller, unreacted reagents.[3]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC), Ion-Exchange (IEX), and Hydrophobic Interaction (HIC) can provide high-resolution purification.[5]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.[3]
-
Spin Desalting Columns: A quick method for removing excess, unreacted DBCO-NHS ester after the initial protein labeling step.[3][5]
Q4: Are there any known side reactions to be aware of with DBCO reagents?
A4: While SPAAC is highly specific, a potential side reaction can occur between DBCO and free thiols (e.g., from cysteine residues) in a thiol-yne reaction.[12] However, the reaction with azides is significantly faster.[9] To minimize this, ensure that any free thiols on your protein that are not intended for conjugation are capped or that the reaction conditions favor the azide-alkyne cycloaddition.
Quantitative Data Summary
Table 1: Recommended Molar Excess of DBCO Reagents for Conjugation
| Application | Reagent | Recommended Molar Excess | Reference |
| General Protein Conjugation | DBCO-conjugate | 1.5 - 3 equivalents to azide | [4] |
| Antibody Labeling | DBCO-NHS ester | 10 - 20-fold excess | [1] |
| High Concentration Protein (>5 mg/mL) | DBCO-NHS ester | 10-fold excess | |
| Low Concentration Protein (<5 mg/mL) | DBCO-NHS ester | 20 to 50-fold excess |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Recommended Condition | Reference |
| Temperature | Room Temperature (can be 4°C) | [8][9] |
| Reaction Time | 4 - 17 hours (can be longer) | [4][8] |
| pH | 7.0 - 9.0 | [6] |
| Co-solvent (if needed) | < 20% DMSO or DMF | [1][7] |
Experimental Protocols
Protocol 1: General Two-Step Protein Conjugation with this compound
This protocol assumes the this compound is first attached to a protein via an NHS ester, followed by the SPAAC reaction with an azide-containing molecule.
Step 1: Labeling Protein with DBCO-PEG4-Gly-Gly-Gly-NHS Ester
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Removal of Excess Reagent:
-
Remove the unreacted DBCO-NHS ester using a desalting spin column according to the manufacturer's protocol.[5]
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reactants:
-
The purified DBCO-labeled protein from Step 1.
-
Prepare the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS).[1]
-
-
Click Reaction:
-
Purification:
Visualizations
Caption: Experimental workflow for a two-step protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lifetein.com [lifetein.com]
- 10. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]
- 12. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gly-Gly-Gly-PEG4-DBCO Reactions
Welcome to the technical support center for Gly-Gly-Gly-PEG4-DBCO reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during copper-free click chemistry reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound reactions?
A1: For optimal performance, non-amine-containing buffers at a pH between 7 and 9 are recommended.[1][2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly used and effective buffer for these reactions.[3][4] Other suitable buffers include HEPES, borate, and carbonate/bicarbonate buffers.[2][5][6] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended reaction.[6][7][8]
Q2: What is the ideal pH range for the reaction?
A2: The reaction is efficient within a pH range of 5-10.[3] However, a pH range of 7-9 is generally recommended for optimal conjugation, especially when working with proteins.[2] Higher pH values have been observed to generally increase reaction rates, with some exceptions depending on the buffer used.[9][10]
Q3: What is the recommended temperature and duration for the reaction?
A3: DBCO-azide reactions are effective across a range of temperatures, from 4°C to 37°C.[11] Reactions are typically performed at room temperature (20-25°C) for 4 to 12 hours.[1][11] For sensitive biomolecules, the reaction can be carried out overnight at 4°C.[11] Higher temperatures, up to 37°C, can increase the reaction rate.[1][11]
Q4: Why is my reaction yield low?
A4: Low reaction yields in copper-free click chemistry can be attributed to several factors:
-
Reagent Instability: Strained cyclooctynes like DBCO can be unstable under acidic conditions or during prolonged storage. It is recommended to use fresh reagents and store them properly, protected from light and moisture at -20°C.
-
Steric Hindrance: Bulky molecules near the azide or DBCO group can physically block the reactive sites, impeding the reaction.[12] The PEG4 spacer in this compound helps to reduce steric hindrance.[1]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[12] Using a co-solvent like DMSO can help, but the final concentration should be kept low (typically below 20%) to avoid protein denaturation.[11]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to DBCO can result in low yields. A slight excess (e.g., 1.5-3 equivalents) of the less critical or more soluble component is often used to drive the reaction.[11][12]
Q5: Can I use sodium azide in my buffer?
A5: No, it is critical to avoid buffers containing sodium azide. The azide in the buffer will compete with your azide-labeled molecule for reaction with the DBCO group, which will significantly impact your conjugation efficiency.[1][13][14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Degraded DBCO Reagent | Use a fresh aliquot of this compound. Store the reagent at -20°C or -80°C, protected from light and moisture.[13][15] Avoid repeated freeze-thaw cycles. |
| Inactive Azide Partner | Confirm the successful incorporation of the azide group on the partner molecule. Perform a small-scale control reaction with a simple, known-to-be-active azide compound.[12] | |
| Suboptimal Buffer Conditions | Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[6][7][8] Use a recommended buffer such as PBS, HEPES, or Borate within a pH range of 7-9.[1][2] | |
| Steric Hindrance | The PEG4 linker is designed to minimize this, but if working with very large molecules, consider optimizing linker length if possible. | |
| Protein Aggregation/Precipitation | Hydrophobicity of DBCO | The Gly-Gly-Gly and PEG4 components enhance hydrophilicity. However, if aggregation occurs, consider reducing the protein concentration or adding stabilizers to the buffer.[7] Using a PEGylated DBCO reagent is a primary strategy to mitigate aggregation.[7] |
| High Organic Solvent Concentration | If using a co-solvent like DMSO for solubility, keep the final concentration below 20% to prevent protein precipitation.[11] | |
| Inconsistent Results | Inaccurate Reagent Concentration | Accurately determine the concentration of both the DBCO-linker and the azide-containing molecule before starting the reaction. |
| Variable Reaction Time or Temperature | Standardize the incubation time and temperature for all experiments to ensure reproducibility. |
Data Summary
Table 1: Recommended Buffer Conditions for DBCO Reactions
| Parameter | Recommended Condition | Key Considerations |
| Buffer Type | PBS, HEPES, Borate, Carbonate/Bicarbonate[2][5][6] | CRITICAL: Avoid buffers containing primary amines (e.g., Tris, Glycine)[6][7] and sodium azide.[1][14] |
| pH Range | 7.0 - 9.0[1][2] | Optimal for most protein conjugations. Higher pH can increase reaction rates.[9][10] |
| Additives | Co-solvents (e.g., DMSO, DMF)[11] | Use minimal amounts (<20%) to improve solubility of hydrophobic reagents.[11] |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85[9] |
| HEPES | 7 | 0.55 - 1.22[9] |
| DMEM | N/A | 0.59 - 0.97[9] |
| RPMI | N/A | 0.27 - 0.77[9] |
Note: Data from a study using sulfo-DBCO-amine. Rates can vary depending on the specific azide and DBCO reagents used.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines a general workflow for conjugating an azide-modified protein with this compound.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 1.5 to 10-fold molar excess is a common starting point.[11] The final concentration of the organic solvent should be kept below 20%.[11][16]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[7][11]
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column, spin filtration, or dialysis against the desired storage buffer.[7]
-
-
Characterization:
Visualizations
Caption: Experimental workflow for DBCO conjugation.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Side Reactions in SPAAC Click Chemistry
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in SPAAC chemistry?
A1: While SPAAC is known for its high bioorthogonality, several side reactions can occur, leading to reduced yield of the desired conjugate and the formation of impurities. The most frequently encountered side reactions include:
-
Cyclooctyne Instability and Reactivity: Highly strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), can be susceptible to reactions with nucleophiles other than azides.[1][2] Thiols, present in cysteine residues of proteins or in reducing agents like dithiothreitol (DTT), are a common culprit, leading to a thiol-yne addition side reaction.[1][2]
-
Azide Reduction: In biological environments, particularly within cells or in the presence of certain reducing agents, organic azides can be reduced to the corresponding primary amines.[3] This reduction renders the azide incapable of participating in the cycloaddition reaction.
-
Hydrolysis and Oligomerization of Cyclooctynes: Some cyclooctynes can be unstable in aqueous buffers, especially under acidic or basic conditions, leading to hydrolysis or self-reaction (oligomerization). This degradation reduces the concentration of the active cyclooctyne available for the desired reaction.
Q2: How can I tell if side reactions are occurring in my experiment?
A2: The presence of side reactions can be inferred from several observations:
-
Low Yield of the Desired Product: If you are consistently obtaining a lower than expected yield of your target conjugate, it could be an indication that your starting materials are being consumed by side reactions.
-
Multiple Products on Analysis: Chromatographic analysis (e.g., HPLC) of your reaction mixture showing multiple unexpected peaks suggests the formation of side products.[4] Mass spectrometry (MS) can be used to identify the masses of these species and help elucidate their structures.[5]
-
Inconsistent Results: High variability between experimental repeats can sometimes be attributed to the variable extent of side reactions.
Q3: Can the choice of cyclooctyne influence the likelihood of side reactions?
A3: Absolutely. The reactivity of a cyclooctyne is a double-edged sword. While highly strained cyclooctynes like DBCO offer faster reaction kinetics with azides, their increased reactivity can also make them more prone to off-target reactions with other nucleophiles.[6][7] BCN, being less reactive than DBCO, may exhibit greater stability and lower cross-reactivity in some biological systems.[7][8] The choice of cyclooctyne should be carefully considered based on the specific experimental conditions and the biological environment.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common side reactions in your SPAAC experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution(s) |
| Degradation of Cyclooctyne | 1. Verify Reagent Quality: Use freshly prepared or properly stored cyclooctyne reagents. Store them under an inert atmosphere, protected from light and moisture. 2. Optimize pH: Maintain the reaction pH within a neutral range (typically pH 7.0-8.5), as extreme pH values can promote hydrolysis.[3][9][10] 3. Control Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the degradation of sensitive cyclooctynes. Perform reactions at room temperature or 37°C unless your molecules are known to be highly stable at elevated temperatures.[3][9] |
| Reduction of Azide | 1. Avoid Reducing Agents: Ensure that your buffers and reaction components are free from reducing agents like DTT or TCEP, which can reduce the azide group.[6] 2. Consider the Biological Milieu: Be aware that intracellular environments can be reducing. If working with live cells, consider using a more stable azide analog if reduction is suspected.[3] |
| Reaction with Nucleophiles (e.g., Thiols) | 1. Block Free Thiols: If your protein of interest has reactive cysteine residues, consider blocking them with a thiol-specific reagent like N-ethylmaleimide (NEM) or iodoacetamide prior to the SPAAC reaction, if it does not interfere with your experimental goals.[2] 2. Choose a More Stable Cyclooctyne: If thiol-yne addition is a significant problem, consider switching from a highly reactive cyclooctyne like DBCO to a more stable one like BCN.[6] |
Issue 2: Multiple Products Observed in Analysis
| Potential Cause | Suggested Solution(s) |
| Thiol-Yne Addition | 1. Analyze by Mass Spectrometry: The mass of the side product will correspond to the mass of your starting material plus the mass of the cyclooctyne. This can help confirm the occurrence of this side reaction. 2. Implement Solutions from Issue 1: Follow the suggestions for minimizing reactions with nucleophiles. |
| Cyclooctyne Oligomerization | 1. Control Concentration: High concentrations of highly reactive cyclooctynes can sometimes lead to self-reaction. Perform the reaction at the lowest effective concentration. 2. Fresh Reagents: Use cyclooctyne from a fresh stock to minimize the presence of pre-formed oligomers. |
Data Presentation
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[11] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[11] |
| Bicyclononyne | BCN | ~0.06 - 0.1[11] |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[3][9][12]
Table 2: Comparative Reactivity of Cyclooctynes with Azides vs. Thiols
| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Difference (Azide vs. Thiol) |
| BCN | Benzyl Azide | ~0.1[11] | ~1000x |
| BCN | Thiol (e.g., Glutathione) | ~1 x 10⁻⁴[2] | |
| DBCO | Benzyl Azide | ~0.6 - 1.0[11] | ~100x |
| DBCO | Thiol (e.g., Cysteine) | Slower than azide reaction[2] |
Note: The reaction between cyclooctynes and thiols is significantly slower than the SPAAC reaction with azides, but it can still be a competing side reaction, especially at high concentrations of thiols or with prolonged reaction times.[2]
Table 3: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO-amine with azides)
| Buffer | pH | Rate Constant Range (M⁻¹s⁻¹) |
| PBS | 7 | 0.32–0.85[3][9] |
| HEPES | 7 | 0.55–1.22[3][9] |
| DMEM | 7.4 | 0.59–0.97[3][9] |
| RPMI | 7.4 | 0.27–0.77[3][9] |
| Borate Buffer | 9 | Generally increased rates compared to neutral pH[3][9] |
Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer where the effect is less pronounced.[3][9]
Experimental Protocols
Protocol 1: Monitoring SPAAC Reactions and Detecting Side Products by HPLC-MS
This protocol provides a general framework for analyzing the progress of a SPAAC reaction and identifying potential side products.
Materials:
-
Azide-containing molecule
-
Cyclooctyne-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., excess azide or a thiol-containing compound if troubleshooting thiol-yne reactions)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
-
Solvents for HPLC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Methodology:
-
Reaction Setup:
-
Dissolve the azide and cyclooctyne reagents in the reaction buffer at the desired concentrations.
-
Initiate the reaction by mixing the two solutions. It is advisable to set up a small-scale analytical reaction (e.g., 50-100 µL).
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot of the reaction mixture.
-
If desired, quench the reaction in the aliquot by adding a large excess of a quenching agent.
-
-
HPLC-MS Analysis:
-
Inject the aliquot onto the HPLC-MS system.
-
Use a suitable gradient of your mobile phases to separate the components of the reaction mixture.
-
Monitor the elution of compounds using a UV detector and the mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to your starting materials, the desired product, and any potential side products in the chromatogram.
-
Analyze the mass spectra of each peak to confirm the identity of the compounds. The expected mass of the desired product will be the sum of the masses of the azide and cyclooctyne starting materials.
-
Look for masses corresponding to potential side products, such as the product of thiol-yne addition or hydrolyzed cyclooctyne.
-
Quantify the relative amounts of each species by integrating the peak areas in the chromatogram.
-
Protocol 2: Assessing the Stability of Cyclooctyne in Reaction Buffer
This protocol helps determine if your cyclooctyne is degrading under your experimental conditions.
Materials:
-
Cyclooctyne reagent
-
Reaction buffer of interest
-
Internal standard (a compound that is stable under the reaction conditions and does not react with the cyclooctyne, e.g., dimethyl sulfone for NMR analysis)
-
Analytical instrument (e.g., HPLC-UV or NMR)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the cyclooctyne in the reaction buffer at the same concentration you would use for your SPAAC reaction.
-
If using NMR, add a known concentration of an internal standard.
-
-
Incubation and Analysis:
-
Incubate the solution under the same conditions as your planned experiment (temperature, light exposure).
-
At various time points, analyze an aliquot of the solution by HPLC-UV or NMR.
-
-
Data Analysis:
-
Monitor the peak area or signal intensity of the cyclooctyne over time relative to the internal standard.
-
A decrease in the cyclooctyne signal over time indicates degradation.
-
Mandatory Visualizations
Caption: Experimental workflow for monitoring SPAAC reactions and identifying side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Sortase-Mediated Protein Ligation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in sortase-mediated protein ligation (SML) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for low yield in a sortase-mediated ligation reaction?
Several factors can contribute to inefficient ligation, leading to low yields of the desired product. These can be broadly categorized into issues with the sortase enzyme, the protein substrates, or the reaction conditions.
Common Causes of Low Ligation Yield:
-
Sortase A Inactivity: The enzyme may be inactive or have low activity due to improper folding, storage, or the presence of inhibitors.
-
Substrate Issues:
-
Poor recognition motifs: The LPXTG tag on the donor protein or the N-terminal glycine motif on the nucleophile may not be optimal for the specific sortase variant being used.
-
Steric hindrance: The ligation sites on one or both protein substrates may be inaccessible to the sortase enzyme.
-
Substrate aggregation or precipitation: The protein substrates may not be soluble under the reaction conditions.
-
Incorrect substrate concentration ratio: An imbalanced ratio of donor to nucleophile protein can limit the reaction.
-
-
Suboptimal Reaction Conditions:
-
pH and Buffer: The pH of the reaction buffer may not be optimal for sortase A activity.
-
Temperature: The reaction temperature may be too high or too low.
-
Calcium Ions: Sortase A requires Ca2+ for optimal activity, and its absence or low concentration can significantly reduce yield.
-
Reaction Time: The ligation reaction may not have proceeded for a sufficient amount of time.
-
Thiol-containing reagents: Reagents like DTT or β-mercaptoethanol can interfere with sortase activity.
-
Q2: How can I improve the efficiency of my sortase-mediated ligation?
Optimizing various components of the reaction can significantly enhance the ligation yield. Below are key areas to focus on for troubleshooting and optimization.
Troubleshooting Guide: Optimizing Reaction Components
| Parameter | Recommendation | Rationale |
| Sortase A Variant | Use an engineered sortase A variant (e.g., 7M or 5M) with enhanced catalytic activity. | Engineered variants can have up to 140-fold higher activity compared to the wild-type enzyme. |
| Recognition Motifs | Ensure the donor protein has a C-terminal LPXTG motif and the nucleophile has an N-terminal polyglycine (G)n tract (n ≥ 1). | These are the canonical recognition sequences for Sortase A-mediated ligation. |
| Substrate Ratio | Optimize the molar ratio of the nucleophilic substrate to the donor substrate. A common starting point is a 2-5 fold molar excess of the nucleophile. | Driving the reaction with an excess of one substrate can favor product formation. |
| Calcium Concentration | Include 10 mM CaCl2 in the reaction buffer. | Ca2+ is a crucial cofactor for the catalytic activity of Sortase A. |
| pH and Buffer | Maintain a reaction pH between 7.5 and 8.5. A common buffer is 50 mM Tris-HCl, 150 mM NaCl. | Sortase A activity is pH-dependent, with optimal performance in this range. |
| Temperature | Perform the reaction at room temperature (20-25°C) or 37°C. | While some ligations work at 4°C, higher temperatures often improve efficiency. |
| Reaction Time | Allow the reaction to proceed for 1-4 hours, but optimization may be required. | Ligation is a time-dependent process; insufficient time will result in low yield. |
Experimental Workflow for Sortase-Mediated Ligation
Caption: A typical experimental workflow for sortase-mediated protein ligation.
Q3: My ligation is still inefficient. What advanced troubleshooting steps can I take?
If initial optimizations are unsuccessful, consider the following advanced strategies.
Advanced Troubleshooting Strategies
| Issue | Proposed Solution | Detailed Protocol |
| Steric Hindrance | Introduce a flexible linker (e.g., (GGS)n) between the protein and the sortase recognition motif. | Design a new construct for the donor or nucleophile protein that includes the DNA sequence for the linker between the protein's coding sequence and the ligation tag. Express and purify the modified protein. |
| Reverse Reaction (Hydrolysis) | Use an engineered sortase A variant that minimizes the reverse reaction. Alternatively, perform the ligation in a two-step process where the cleaved intermediate is purified before adding the nucleophile. | For the two-step process: 1. Incubate the donor protein with Sortase A in the absence of the nucleophile. 2. Purify the acyl-enzyme intermediate. 3. Add the nucleophile to the purified intermediate to complete the ligation. |
| Sortase Inhibition | Avoid thiol-containing reagents like DTT and β-mercaptoethanol in the final reaction buffer as they can reduce the active site cysteine of Sortase A. | If a reducing agent is necessary for protein stability, consider using TCEP (Tris(2-carboxyethyl)phosphine), which is less likely to interfere with sortase activity. |
Troubleshooting Logic for Low Ligation Yield
Caption: A decision-making diagram for troubleshooting low yield in SML.
Key Experimental Protocols
Protocol 1: Standard Sortase-Mediated Ligation
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Donor protein with LPXTG tag (final concentration 10-50 µM)
-
Nucleophile with N-terminal glycine (final concentration 20-250 µM)
-
Sortase A (final concentration 1-10 µM)
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-4 hours.
-
Analysis: Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE. The ligated product should appear as a higher molecular weight band.
-
Purification: Once the reaction is complete, purify the ligated product from the unreacted substrates and Sortase A using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).
Protocol 2: Assessing Sortase A Activity
A FRET-based assay can be used to determine the activity of your Sortase A enzyme.
-
Substrate Preparation: Synthesize a FRET-quenched peptide substrate, such as Dabcyl-LPETG-Edans.
-
Reaction Setup:
-
Prepare a reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Add the FRET substrate to the buffer (final concentration ~10 µM).
-
Add the nucleophile (e.g., poly-glycine, final concentration ~1 mM).
-
Initiate the reaction by adding Sortase A (final concentration ~1-5 µM).
-
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the FRET substrate will result in an increase in the Edans fluorescence.
-
Data Analysis: The initial rate of the reaction is proportional to the enzyme activity.
This technical support guide provides a starting point for troubleshooting and optimizing your sortase-mediated ligation experiments. For more specific issues, further literature research and empirical testing will be beneficial.
how to avoid aggregation of proteins during DBCO conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent protein aggregation during dibenzocyclooctyne (DBCO) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after adding the DBCO reagent?
Protein aggregation during DBCO conjugation is a common issue that can stem from several factors, primarily related to the physicochemical properties of the DBCO molecule and the reaction conditions.
-
Hydrophobicity of DBCO: The DBCO group itself is hydrophobic.[1][2] When multiple DBCO molecules are attached to a protein's surface, they can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.[1][2] This effect is more pronounced at higher labeling ratios.[1]
-
High Molar Excess of Reagent: Using a large molar excess of a DBCO reagent like DBCO-NHS ester can lead to its precipitation or cause extensive, uncontrolled modification of the protein, resulting in aggregation.[1] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[1]
-
Suboptimal Buffer Conditions: Proteins are sensitive to the pH, ionic strength, and composition of their buffer environment. If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the addition of the DBCO reagent.[1]
-
High Protein Concentration: Performing the conjugation at a high protein concentration increases the likelihood of aggregation, as the proximity of protein molecules facilitates intermolecular interactions.[1]
-
Elevated Temperature: High temperatures can cause protein denaturation, exposing hydrophobic regions and leading to irreversible aggregation.[3][4] While higher temperatures can increase the reaction rate of DBCO conjugation, they may also negatively impact the stability of sensitive biomolecules.[5]
Q2: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is crucial for successful conjugation with minimal aggregation. Start with the recommended conditions in the table below and adjust based on your specific protein's characteristics.
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5-20 fold | For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed. For robust proteins (>1 mg/mL), start with a 10-20 fold excess. A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation.[1] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase aggregation risk. If aggregation occurs, try reducing the protein concentration.[1] |
| pH | 7.2-8.0 | While NHS ester chemistry works well at pH 7-9, protein stability is the priority. It is often recommended to keep the pH at least one unit away from the protein's isoelectric point (pI).[6] |
| Temperature | Room temperature (20-25°C) or 4°C | Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[1] Lower temperatures can help reduce aggregation for sensitive proteins.[7] |
| Reaction Time | 1-12 hours | Shorter reaction times can sometimes mitigate aggregation.[8] Monitor the reaction to determine the optimal duration. |
| Organic Co-solvent (e.g., DMSO, DMF) | < 20% | DBCO reagents are often dissolved in an organic solvent. Keep the final concentration of the organic solvent low to prevent protein precipitation.[5] |
Q3: What is the best buffer to use for DBCO conjugation?
The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently. Since every protein is different, there is no single "best" buffer, but there are general principles to follow. Amine-containing buffers (e.g., Tris) should be avoided as they compete with the protein for reaction with NHS esters.[1]
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation.[1][9] |
| Osmolytes (e.g., Glycerol, Sucrose) | 5-50% (Glycerol) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[9][][11] |
| Amino Acids (e.g., Arginine, Glycine) | 0.1-2 M (Arginine) | Can reduce protein surface hydrophobicity and suppress aggregation.[9][] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can cause aggregation.[9][] Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry. |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | Low concentrations (e.g., 0.05-0.1%) | Help solubilize protein aggregates without denaturing the proteins.[9][12] |
Q4: My protein is still aggregating. What other troubleshooting steps can I take?
If you have optimized the reaction conditions and buffer but still observe aggregation, consider the following strategies:
-
Consider Site-Specific Labeling: If your protein has many surface lysines, random labeling with DBCO can lead to heterogeneous products with a higher chance of aggregation. If possible, consider engineering a specific site (e.g., a single cysteine or an unnatural amino acid) for controlled, site-specific conjugation.[1]
-
Use a Hydrophilic Linker: Some DBCO reagents are available with integrated hydrophilic linkers, such as PEG spacers. These can help to mitigate the hydrophobicity of the DBCO group and reduce aggregation.[7][13]
-
Assess Protein Quality: Ensure your starting protein solution is of high quality and is primarily monomeric. This can be checked using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting protein aggregation during DBCO conjugation.
Caption: Troubleshooting decision tree for protein aggregation.
Experimental Protocol: General DBCO-NHS Ester Conjugation
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems
Procedure:
-
Prepare the Protein:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
-
Prepare the DBCO-NHS Ester:
-
Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to consume any unreacted DBCO-NHS ester.[16]
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and other small molecules using a spin desalting column, dialysis, or size-exclusion chromatography against your desired storage buffer.[1]
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at ~280 nm (for the protein) and ~309 nm (for DBCO).[1]
-
Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[1]
-
Store the conjugated protein at -20°C or -80°C. Consider adding a cryoprotectant like glycerol.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for DBCO conjugation and optimization.
Caption: Experimental workflow for DBCO conjugation and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 11. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
impact of steric hindrance on Gly-Gly-Gly-PEG4-DBCO reactivity
Welcome to the technical support center for Gly-Gly-Gly-PEG4-DBCO. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this linker in strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a chemical linker used in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[1][2] It consists of a triglycine (Gly-Gly-Gly) peptide sequence, a 4-unit polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group.[1][3] The DBCO group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4]
Q2: How does steric hindrance affect the reactivity of my this compound?
A: Steric hindrance occurs when the bulky nature of molecules physically obstructs the reactive sites—in this case, the DBCO and azide groups—from coming together.[5] This can significantly slow down or prevent the conjugation reaction. Key factors contributing to steric hindrance include the size and structure of the molecules being conjugated (e.g., large proteins), the specific site of conjugation on these molecules, and the structure of the azide itself (primary, secondary, or tertiary).[5][6]
Q3: What is the role of the PEG4 spacer in this molecule?
A: The hydrophilic 4-unit polyethylene glycol (PEG4) spacer provides a flexible and water-soluble arm between the DBCO group and the molecule it's attached to.[7][8] This spacer helps to minimize steric hindrance by extending the DBCO group away from the surface of the parent molecule, allowing it to more freely access and react with its azide partner.[7]
Q4: Can DBCO react with functional groups other than azides?
A: While the primary and most rapid reaction of DBCO is with azides, it has been reported to react with free thiol groups (cysteine residues) under certain conditions, though at a much slower rate (approximately 100-fold lower) than the SPAAC reaction.[9] This potential for a thiol-yne side reaction can lead to non-specific labeling. To prevent this, it is recommended to alkylate free thiols with reagents like iodoacetamide (IAM) prior to the click chemistry step.[9]
Q5: How should I store my this compound reagent?
A: For long-term storage, stock solutions of this compound should be kept at -80°C for up to six months or at -20°C for up to one month.[1] DBCO-NHS esters, a common derivative for amine labeling, are particularly sensitive to moisture and should be stored in a desiccated environment and allowed to come to room temperature before opening to prevent condensation.[5][10]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
If you are experiencing poor yields in your conjugation reaction, several factors could be at play. Use the following guide to troubleshoot the most common issues.
| Possible Cause | Recommended Action | Citation |
| Steric Hindrance | The azide and DBCO groups are physically blocked. | Consider using a linker with a longer PEG chain to increase the distance between the conjugated molecules. Ensure the azide is not in a sterically crowded environment (e.g., a tertiary azide).[5][6] |
| Incorrect Reagent Ratio | The molar ratio of DBCO to azide is suboptimal. | An excess of one reagent is often used to drive the reaction. For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 to 3-fold molar excess of the DBCO reagent is a good starting point.[8][10] |
| Reagent Degradation | The DBCO reagent has lost its reactivity due to improper storage or handling. | Ensure reagents are stored correctly (e.g., -20°C or -80°C, protected from moisture). DBCO compounds can lose 3-5% of their reactivity over 4 weeks even at 4°C.[1][5][10] |
| Suboptimal Reaction Buffer | Components in the buffer are interfering with the reaction. | Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the DBCO reagent. If using a DBCO-NHS ester, avoid primary amines like Tris or glycine in the buffer.[5][10] |
| Low Reagent Concentration | The reaction rate is too slow due to dilute reagents. | SPAAC reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants.[10] |
| Inadequate Reaction Time/Temp | The reaction has not proceeded to completion. | Typical reaction times are 2-12 hours at room temperature or 4-24 hours at 4°C. Extending the incubation time or increasing the temperature (up to 37°C) can improve efficiency.[8][10] |
| Protein Precipitation | The protein of interest has precipitated out of solution. | DBCO reagents are often dissolved in organic solvents like DMSO. Keep the final concentration of DMSO below 15-20% to avoid precipitating proteins.[10][11] |
| Side Reaction with Thiols | The DBCO reagent is being consumed by reaction with free thiols. | If your protein contains free cysteines, consider pre-treating it with a thiol-blocking agent like iodoacetamide (IAM).[9] |
Quantitative Data Summary
Impact of Azide Structure on Reactivity with DBCO
Steric hindrance from the azide-containing molecule can dramatically affect reaction rates. Tertiary azides, being the most sterically demanding, exhibit significantly reduced reactivity with bulky cyclooctynes like DBCO.
| Azide Type | Reactivity with DBCO (ADIBO) | Rationale | Citation |
| Primary Azide | High | Low steric hindrance allows for easy approach to the DBCO alkyne. | [6] |
| Secondary Azide | High | Moderately low steric hindrance with minimal impact on reactivity compared to primary azides. | [6] |
| Tertiary Azide | Very Low | High steric demand significantly hinders the approach to the DBCO alkyne, reducing the reaction rate by several orders of magnitude. | [6] |
Experimental Protocols
Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general workflow for conjugating a DBCO-containing molecule (Molecule A) to an azide-containing molecule (Molecule B).
Materials:
-
Molecule A-Gly-Gly-Gly-PEG4-DBCO
-
Molecule B-Azide
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-containing Molecule A and the azide-containing Molecule B in the reaction buffer to their desired final concentrations. If solubility is an issue, prepare concentrated stock solutions in DMSO or DMF.[11]
-
-
Reaction Setup:
-
Combine the solutions of Molecule A and Molecule B in a microcentrifuge tube.
-
To drive the reaction to completion, it is common to use a molar excess of one component. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide-labeled protein is a typical starting point.[10]
-
If using stock solutions in organic solvents, ensure the final concentration of the solvent does not exceed 20% to prevent issues like protein precipitation.[11]
-
-
Incubation:
-
Monitoring (Optional):
-
The reaction can be monitored by measuring the decrease in DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.[11]
-
-
Purification:
Protocol 2: Antibody Labeling with DBCO-NHS Ester and Oligonucleotide Conjugation
This protocol describes a two-step process: first, labeling an antibody with DBCO groups, and second, conjugating an azide-modified oligonucleotide to the DBCO-labeled antibody.
Part A: Antibody Activation with DBCO-NHS Ester
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction for 60 minutes at room temperature.[11]
-
-
Quenching (Optional):
-
Purification:
-
Remove excess DBCO-NHS ester using a desalting column or dialysis, exchanging the antibody into the desired buffer for the next step.[5]
-
Part B: Click Chemistry with Azide-Oligonucleotide
-
Reaction Setup:
-
Mix the purified DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified oligonucleotide.[11]
-
-
Incubation:
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[11]
-
-
Validation and Purification:
Visualizations
Caption: Workflow of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Factors contributing to steric hindrance and potential mitigation strategies.
Caption: A step-by-step workflow for troubleshooting low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2353409-80-8 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. docs.aatbio.com [docs.aatbio.com]
removing unreacted Gly-Gly-Gly-PEG4-DBCO post-conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Gly-Gly-Gly-PEG4-DBCO following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual unreacted this compound can lead to several complications in downstream applications. These include potential interference with assay results, inaccurate characterization of the conjugate (e.g., determination of the degree of labeling), and the possibility of undesired side reactions. For therapeutic applications, the presence of unreacted linker is a significant purity issue that must be addressed.
Q2: What is the molecular weight of this compound, and why is it important for purification?
A2: The molecular weight of this compound is approximately 694.8 Da. Knowing this is critical for selecting an appropriate purification method based on size exclusion. The significant size difference between the small linker molecule and a much larger biomolecule conjugate (e.g., an antibody at ~150 kDa) is the basis for effective separation.
Q3: What are the primary methods for removing unreacted this compound?
A3: The most common and effective methods are based on size-based separation. These include:
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.
-
Dialysis: A process involving the selective diffusion of molecules across a semi-permeable membrane.
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that separates molecules by size.
Q4: How can I confirm that the unreacted this compound has been successfully removed?
A4: Several analytical techniques can be used to assess the purity of your conjugate and confirm the removal of the unreacted linker. High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase (RP-HPLC) or Size Exclusion Chromatography (SEC-HPLC), is a common method. Mass spectrometry can also be employed to confirm the molecular weight of the final conjugate and the absence of the free linker.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your conjugate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the conjugated molecule | Protein Aggregation: The conjugation process or purification conditions may induce aggregation.[3] Nonspecific Binding: The conjugate may be binding to the purification matrix (e.g., SEC resin) or membrane. | Optimize Buffer Conditions: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein. Consider adding stabilizing excipients like arginine or glycerol.[4] Adjust Purification Parameters: For SEC, reduce the flow rate. For TFF, optimize the transmembrane pressure. Change Purification Matrix/Membrane: Test different SEC resins or TFF membranes with lower protein-binding properties. |
| Incomplete removal of unreacted this compound | Inadequate Separation Resolution (SEC): The column length or pore size may not be optimal. The flow rate might be too high.[5] Insufficient Dialysis: The dialysis time may be too short, or the buffer volume may be inadequate.[6] Inefficient Diafiltration (TFF): An insufficient number of diavolumes may have been performed. | Optimize SEC Method: Use a longer column or a resin with a smaller pore size. Decrease the flow rate to improve resolution.[5] Extend Dialysis: Increase the dialysis duration and perform at least three buffer changes with a buffer volume at least 100-200 times that of the sample.[6] Increase Diafiltration Volumes: Perform at least 5-7 diavolumes to ensure a high percentage of buffer exchange.[7] |
| Protein aggregation is observed after purification | Harsh Purification Conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation.[3] Instability of the Conjugate: The conjugation itself may have altered the stability of your biomolecule. | Gentler Purification: For SEC, reduce the flow rate. Perform all purification steps at a lower temperature (e.g., 4°C) if your protein's stability is a concern. Buffer Optimization: Screen different buffer formulations (pH, ionic strength, additives) to find conditions that minimize aggregation.[4][8] |
Comparison of Purification Methods
The choice of purification method depends on factors such as sample volume, the required purity, processing time, and available equipment.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume. | Passive diffusion across a semi-permeable membrane.[9] | Pressure-driven separation across a semi-permeable membrane.[10] |
| Typical Processing Time | Fast (minutes to a few hours).[11] | Slow (hours to days).[7][12] | Fast (typically 1-4 hours).[7] |
| Sample Volume | Milliliters to liters (scalable). | Microliters to several liters.[11] | Milliliters to thousands of liters (highly scalable).[7] |
| Typical Protein Recovery | >90% | >95% | >95% |
| Pros | - High resolution- Can remove aggregates- Fast | - Gentle on the sample- Simple setup- Low cost | - Rapid and efficient- Highly scalable- Can simultaneously concentrate and purify the sample[7] |
| Cons | - Potential for sample dilution- Can be costly for large scale | - Very slow- Requires large buffer volumes- Not easily automated | - Requires specialized equipment- Potential for membrane fouling |
Experimental Protocols
Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and can also separate aggregates from the desired conjugate.
a. Materials:
-
SEC column (e.g., Superdex 200 or similar, with a fractionation range appropriate for the size of the conjugate)
-
HPLC or chromatography system
-
Mobile phase buffer (e.g., PBS, pH 7.4)
-
0.22 µm filter for buffer and sample
b. Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase buffer at a recommended flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column).[5]
-
Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2-5% of the total column volume to ensure good resolution.[13]
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Pool the fractions containing the purified conjugate. Analyze the purity by SEC-HPLC or RP-HPLC.
Dialysis
This is a simple and gentle method suitable for buffer exchange and removal of small molecules.
a. Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-12 kDa for an antibody conjugate.
-
Large beaker or container
-
Magnetic stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
b. Protocol:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer to remove any preservatives.[14]
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential sample dilution.
-
Dialysis: Immerse the sealed dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.[6] Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight to ensure complete removal of the unreacted linker.[9][15]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified sample.
Tangential Flow Filtration (TFF) / Diafiltration
TFF is a rapid and scalable method for buffer exchange and removal of small molecules, making it suitable for larger sample volumes.
a. Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 10-30 kDa for an antibody conjugate)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
b. Protocol:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the diafiltration buffer.
-
Sample Loading: Load the conjugation reaction mixture into the sample reservoir.
-
(Optional) Concentration: If desired, concentrate the sample to a smaller volume by directing the permeate to waste.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume.
-
Buffer Exchange: Continue the diafiltration for 5-7 diavolumes to ensure >99% buffer exchange and removal of the unreacted linker. One diavolume is equal to the initial sample volume.[7]
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified and concentrated conjugate from the system.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Navigating the Challenges of DBCO-NHS Ester Hydrolysis: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with DBCO-NHS esters, managing their inherent susceptibility to hydrolysis is critical for successful bioconjugation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the impact of hydrolysis and ensure reproducible results in your workflows.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-NHS ester and why is it sensitive to hydrolysis?
A1: DBCO-NHS ester is a popular crosslinking reagent used in copper-free click chemistry. It contains two reactive groups: a dibenzocyclooctyne (DBCO) group for reaction with azides and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., on lysine residues of proteins). The NHS ester is highly susceptible to hydrolysis, a chemical reaction where water attacks the ester bond, converting it into an unreactive carboxylic acid. This process is a competing reaction to the desired amine conjugation.[1][2]
Q2: How does pH affect the hydrolysis of DBCO-NHS esters?
A2: The rate of hydrolysis of NHS esters is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly.[3][4] While a slightly alkaline pH (7.2-8.5) is required to deprotonate primary amines for the conjugation reaction, a higher pH will favor hydrolysis, reducing the efficiency of your labeling.[3][5]
Q3: What are the optimal storage conditions for DBCO-NHS esters to minimize hydrolysis?
A3: To maintain the reactivity of DBCO-NHS esters, they should be stored at low temperatures, typically -20°C, in a dry, dark environment.[1][6] It is crucial to prevent exposure to moisture. Before opening, the vial should be allowed to warm to room temperature to avoid condensation.[2] For stock solutions, use anhydrous organic solvents like DMSO or DMF and prepare them immediately before use.[1][7]
Q4: Can I use buffers containing primary amines, like Tris or glycine, in my conjugation reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the introduction of the DBCO moiety onto the buffer molecules.[2][7] After the conjugation reaction is complete, however, a buffer containing a primary amine can be used to quench the reaction by consuming any unreacted DBCO-NHS ester.[7]
Q5: How can I tell if my DBCO-NHS ester has hydrolyzed?
A5: Hydrolyzed DBCO-NHS ester will be unable to react with your target amine-containing molecule, resulting in low or no labeling. You can indirectly assess the activity of your NHS ester by performing a control reaction and analyzing the extent of conjugation. A more direct method to quantify hydrolysis is to monitor the release of N-hydroxysuccinimide (NHS), a byproduct of both the conjugation and hydrolysis reactions, which can be detected spectrophotometrically.[3][8]
Troubleshooting Guide
Low or no conjugation of your molecule of interest can be a significant setback. This troubleshooting guide addresses common issues related to DBCO-NHS ester hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of DBCO-NHS ester stock solution. | Prepare fresh stock solutions of DBCO-NHS ester in an anhydrous solvent (e.g., DMSO, DMF) immediately before each use.[2][7] Avoid repeated freeze-thaw cycles of the stock solution. |
| Inappropriate reaction buffer pH. | Use a non-amine-containing buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[3][5] Avoid higher pH values that accelerate hydrolysis. | |
| Presence of competing primary amines in the buffer. | Ensure your reaction buffer is free of primary amines like Tris or glycine.[2][7] | |
| Inefficient quenching of the reaction. | After the desired incubation time, quench the reaction by adding a buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any remaining active NHS ester.[7] | |
| Inconsistent Results Between Experiments | Variable levels of DBCO-NHS ester hydrolysis. | Standardize your protocol by carefully controlling reaction time, temperature, and pH. Always prepare fresh reagents. |
| Moisture contamination of solid DBCO-NHS ester. | Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Store in a desiccator. | |
| Precipitation of Reactants | High concentration of hydrophobic DBCO reagent. | The DBCO group is hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate.[9] Consider using a DBCO-PEG-NHS ester, which has a hydrophilic PEG spacer to improve solubility. |
| Solvent incompatibility. | When adding the DBCO-NHS ester stock solution (in DMSO or DMF) to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low enough (typically <10%) to not cause precipitation of your biomolecule.[3] |
Quantitative Data Summary
The stability of NHS esters is critically dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under various conditions. Note that this data is for general NHS esters and should be used as a guideline for DBCO-NHS esters.
| pH | Temperature (°C) | Approximate Half-life | Reference |
| 7.0 | 0 | 4 - 5 hours | [3] |
| 8.6 | 4 | 10 minutes | [3][4] |
| 7.0 | 25 | Significantly shorter than at 0°C | General Knowledge |
| 9.0 | 25 | Minutes | [8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
Objective: To covalently attach a DBCO moiety to a protein via primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to your protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to stop the reaction.[7]
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts by using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Spectrophotometric Assay to Monitor NHS Ester Hydrolysis
Objective: To indirectly quantify the hydrolysis of a DBCO-NHS ester by measuring the release of N-hydroxysuccinimide (NHS).
Materials:
-
DBCO-NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a DBCO-NHS Ester Solution: Dissolve a known concentration of DBCO-NHS ester in the amine-free buffer.
-
Initial Absorbance Measurement (Time 0): Immediately after preparation, measure the absorbance of the solution at 260 nm. This reading will serve as your baseline.
-
Incubate and Monitor: Incubate the solution at a specific temperature (e.g., room temperature or 37°C). At regular time intervals (e.g., every 15-30 minutes), take an aliquot of the solution and measure its absorbance at 260 nm.
-
Data Analysis:
-
The increase in absorbance at 260 nm over time is proportional to the amount of NHS released due to hydrolysis.
-
You can calculate the rate of hydrolysis by plotting the absorbance at 260 nm against time. The slope of the initial linear portion of the curve will be proportional to the initial rate of hydrolysis.
-
To determine the half-life, find the time it takes for the absorbance to reach half of its maximum value (which corresponds to complete hydrolysis).
-
Note: For a more accurate quantification, a standard curve of known concentrations of NHS in the same buffer should be prepared to convert absorbance values to molar concentrations.
Visualizations
Caption: Mechanism of DBCO-NHS ester hydrolysis.
Caption: Troubleshooting workflow for DBCO-NHS ester conjugation.
Caption: Decision tree for optimizing conjugation conditions.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DBCO-PEG4-NHS [nanocs.net]
Validation & Comparative
A Comparative Analysis of Gly-Gly-Gly-PEG4-DBCO and Other Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Cleavable Linker for Antibody-Drug Conjugates.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology is paramount to harnessing the full therapeutic potential of the ADC while minimizing off-target toxicities. This guide provides a comprehensive comparison of the Gly-Gly-Gly-PEG4-DBCO linker with other prevalent cleavable linkers, supported by experimental data and detailed protocols to inform rational ADC design.
Introduction to this compound
The this compound linker is a sophisticated component used in the synthesis of ADCs.[1][2] It comprises three key elements:
-
Gly-Gly-Gly (GGG) Peptide: A tripeptide sequence that is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[3][4]
-
PEG4 Spacer: A polyethylene glycol (PEG) chain of four units that enhances the hydrophilicity and solubility of the ADC.[5] This can help to reduce aggregation and improve the pharmacokinetic profile of the conjugate.
-
DBCO (Dibenzocyclooctyne) Group: A reactive moiety that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for conjugation to an azide-modified antibody. This method is highly efficient and biocompatible.[2]
Comparative Analysis of Cleavable Linker Technologies
The selection of a cleavable linker is a critical decision in ADC development, with the primary goal of ensuring stability in systemic circulation and efficient payload release within the target tumor cell.[6] The main classes of cleavable linkers include enzyme-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Enzyme-Sensitive Linkers
These linkers are designed to be cleaved by enzymes that are abundant in the lysosomal compartment of tumor cells.[7]
-
Peptide-Based Linkers (e.g., Val-Cit, GGFG, GGG): These are the most common type of enzyme-cleavable linkers. The dipeptide valine-citrulline (Val-Cit) is a well-established motif cleaved by Cathepsin B.[8] The tetrapeptide Gly-Gly-Phe-Gly (GGFG) is another widely used sequence.[3][4][9] The Gly-Gly-Gly (GGG) linker is structurally similar to GGFG and is also designed for protease-mediated cleavage.
-
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is present in the tumor microenvironment.[10]
pH-Sensitive Linkers
These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4).[8]
-
Hydrazone Linkers: These are among the earliest developed pH-sensitive linkers.
-
Carbonate Linkers: These also undergo hydrolysis in acidic environments.
Glutathione-Sensitive (Disulfide) Linkers
These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell, where the concentration of glutathione (GSH) is significantly higher than in the plasma.[11]
Quantitative Performance Data
The following tables summarize key quantitative data for different cleavable linkers to facilitate a direct comparison.
Table 1: Comparative In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Peptide Sequence | ADC Model | Plasma Source | Stability (% Intact ADC) | Incubation Time | Reference |
| Enzyme-Sensitive | Gly-Gly-Phe-Gly | Trastuzumab-Deruxtecan | Human, Rat, Mouse | >98% | 21 days | [4] |
| Enzyme-Sensitive | Val-Cit | Trastuzumab-MMAE | Human | ~85-90% | 7 days | [10] |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | Moderate | Not Specified | [8] |
| Disulfide | SPP-DM1 | Mirvetuximab soravtansine | Human | High | Not Specified | [11] |
Note: Data for GGFG is used as a proxy for GGG due to structural similarity and limited direct comparative data for GGG.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Peptide Sequence | ADC Model | Cell Line | IC50 (ng/mL) | Reference |
| Enzyme-Sensitive | Gly-Gly-Phe-Gly | Trastuzumab-Deruxtecan | HER2-positive cancer cells | 10-70 pM range | [8] |
| Enzyme-Sensitive | Val-Cit | Brentuximab vedotin | CD30-positive lymphoma cells | <10 ng/mL | [8] |
| pH-Sensitive | Hydrazone | Sacituzumab govitecan | TROP-2 expressing cancer cells | ~200 nM | [8] |
| Disulfide | Mirvetuximab soravtansine | FR-α expressing cancer cells | ~500 nM | [8] |
Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography media
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13][14][15]
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the culture medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[14]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13][14]
-
Add solubilization buffer to each well to dissolve the formazan crystals.[12][13][14]
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the untreated control for each ADC concentration.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
ADC Mechanism of Action
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioorthogonal Linkers: Gly-Gly-Gly-PEG4-DBCO versus TCO for Unprecedented Reaction Speeds
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker can be paramount to experimental success. In the realm of "click chemistry," two titans have emerged: the dependable Dibenzocyclooctyne (DBCO) and the lightning-fast trans-Cyclooctene (TCO). This guide provides an in-depth, data-driven comparison of Gly-Gly-Gly-PEG4-DBCO, a popular strain-promoted alkyne-azide cycloaddition (SPAAC) linker, and TCO linkers, which react via the inverse-electron-demand Diels-Alder (IEDDA) pathway, to inform your selection process for applications demanding high efficiency and rapid kinetics.
At the heart of this comparison lies a fundamental difference in reaction mechanism and, consequently, reaction speed. While both linkers enable bioorthogonal conjugation—reactions that occur efficiently within complex biological systems without interfering with native biochemical processes—their kinetic profiles are worlds apart. The TCO-tetrazine ligation is widely recognized as the fastest bioorthogonal reaction discovered to date.[1][2]
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. A higher k₂ value signifies a faster reaction. The data presented below, compiled from various studies, unequivocally demonstrates the kinetic superiority of the TCO-tetrazine reaction over the DBCO-azide cycloaddition.
| Reaction Pair | Click Chemistry Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Buffer | Temperature (°C) |
| DBCO with Benzyl Azide | SPAAC | 0.24 | CH₃CN:H₂O (3:1) | Room Temperature |
| DBCO with Phenyl Azide | SPAAC | 0.033 | CH₃CN:H₂O (3:1) | Room Temperature |
| DBCO-PEG4-acid with Azide-PEG4-acid | SPAAC | 2.1 ± 0.2 | PBS, pH 7.4 | 37 |
| TCO with 3,6-di-(2-pyridyl)-s-tetrazine | IEDDA | ~2000 | 9:1 Methanol/Water | Not Specified |
| TCO with various tetrazine derivatives | IEDDA | 1 - >10⁶ | Varied (e.g., PBS, DPBS) | Varied (e.g., 25, 37) |
| Me4Pyr-Tz with TCO-PEG₄ | IEDDA | 69,400 | DPBS | Not Specified |
Note: The Gly-Gly-Gly-PEG4 moiety in the DBCO linker primarily enhances aqueous solubility and provides a spacer arm, with a negligible effect on the intrinsic reaction rate of the DBCO group.[3][4][5] The kinetic data for DBCO is therefore representative of the this compound linker's reactivity.
The data clearly indicates that TCO-tetrazine reactions can be several orders of magnitude faster than DBCO-azide reactions. This exceptional speed is particularly advantageous for in vivo applications where reactant concentrations are low and rapid conjugation is essential for imaging or therapeutic efficacy.[1][6]
The Underpinnings of the Reaction Mechanisms
The disparity in reaction kinetics stems from the distinct electronic demands of the two cycloaddition reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The this compound linker reacts with an azide-functionalized molecule. The reaction is driven by the high ring strain of the DBCO group, which lowers the activation energy for the [3+2] cycloaddition with the azide.[7][8] While effective and copper-free, making it highly biocompatible, the intrinsic rate is moderate.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: TCO linkers react with tetrazine partners. This [4+2] cycloaddition is exceptionally fast due to the inverse-electron-demand nature of the reaction, where the electron-poor tetrazine (diene) reacts rapidly with the electron-rich TCO (dienophile).[6][9] The reaction is irreversible, driven by the release of nitrogen gas, and proceeds with unparalleled speed.[6]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing linkers. Below are generalized protocols for measuring the second-order rate constants for both SPAAC and IEDDA reactions.
Protocol 1: Monitoring DBCO-Azide SPAAC Reaction by HPLC or NMR
Objective: To determine the second-order rate constant of the reaction between a DBCO-containing molecule and an azide-containing molecule.
Methodology:
-
Prepare Stock Solutions: Create stock solutions of the DBCO and azide reactants in a suitable solvent (e.g., acetonitrile/water or PBS).
-
Reaction Setup: In a thermostated vial, mix known concentrations of the DBCO and azide solutions. It is often convenient to use a pseudo-first-order condition with one reactant in significant excess.
-
Time Points: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution in a cold solvent.
-
Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining reactants and/or the formed product over time.
-
Data Analysis: Plot the appropriate concentration-time relationship (e.g., ln([Reactant]) vs. time for pseudo-first-order conditions) to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated from k_obs.
Protocol 2: Monitoring TCO-Tetrazine IEDDA Reaction by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant of the fast reaction between a TCO linker and a tetrazine derivative.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the TCO and tetrazine in the desired buffer (e.g., PBS, pH 7.4).[10]
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm.[10]
-
Stopped-Flow Spectroscopy: Due to the high reaction speed, a stopped-flow spectrophotometer is often required.[11][12] This instrument allows for the rapid mixing of the two reactants and immediate monitoring of the absorbance change.
-
Initiate the Reaction: The instrument rapidly mixes the TCO and tetrazine solutions (often with the TCO in excess for pseudo-first-order conditions).
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time as it is consumed in the reaction.[10][11]
-
Calculate Reaction Rate: Fit the absorbance decay curve to a pseudo-first-order rate equation to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.[12]
Visualizing the Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.
Caption: The SPAAC reaction mechanism between a DBCO linker and an azide.
Caption: The IEDDA reaction mechanism between a TCO linker and a tetrazine.
Caption: A generalized experimental workflow for bioconjugation using click chemistry.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and a TCO linker hinges on the specific demands of the application.
Choose this compound for:
-
Applications where moderate reaction kinetics are sufficient.
-
When working with well-established and commercially available azide-modified reagents.
-
Situations where stability in the presence of certain reducing agents is a concern, as some tetrazines have shown instability.[13]
Choose TCO linkers for:
-
Time-critical applications: In vivo imaging, pre-targeting strategies, and rapid labeling of live cells where low concentrations and short reaction times are paramount.[1][14]
-
Highest efficiency: When quantitative conjugation is required, the ultra-fast kinetics can drive reactions to completion quickly.
-
Cutting-edge applications: Exploring novel bioconjugation strategies that benefit from the fastest bioorthogonal reaction available.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of ADC Purity: A Comparative Guide to ADCs Featuring Gly-Gly-Gly-PEG4-DBCO
For researchers, scientists, and drug development professionals, ensuring the purity of Antibody-Drug Conjugates (ADCs) is a critical, yet challenging, endeavor. The intricate nature of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—gives rise to a heterogeneous mixture that demands rigorous analytical characterization. This guide provides an objective comparison of the purity profiles of ADCs synthesized with the hydrophilic Gly-Gly-Gly-PEG4-DBCO linker against other common linker technologies, supported by experimental data and detailed analytical protocols.
The choice of linker is a pivotal determinant of an ADC's physicochemical properties, influencing its stability, solubility, and propensity for aggregation. The this compound linker, which incorporates a hydrophilic polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, is designed to enhance the homogeneity and in vivo performance of ADCs. This guide will delve into the analytical methodologies used to validate these claims, providing a framework for assessing ADC purity.
The Impact of Linker Technology on ADC Purity: A Comparative Analysis
The purity of an ADC is a multifaceted attribute, encompassing aggregation levels, fragmentation, drug-to-antibody ratio (DAR) distribution, and the presence of unconjugated antibody or free payload-linker species. The inherent hydrophobicity of many cytotoxic payloads can lead to aggregation, a critical quality attribute that can compromise efficacy and induce immunogenicity.
Hydrophilic linkers, such as those containing PEG chains, are employed to counteract the hydrophobicity of the payload, thereby improving solubility and reducing aggregation. The this compound linker is an exemplar of this strategy.
Table 1: Comparison of Aggregation Levels in ADCs with Different Linkers
| Linker Type | Conjugation Chemistry | Typical Payload | Reported Aggregation (%) | Reference |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Auristatins, Maytansinoids | < 2% | [1][2] |
| Val-Cit-PABC | Thiol-Maleimide | MMAE | 1.80% - <10% (DAR dependent) | [1][2] |
| SMCC (non-cleavable) | Thiol-Maleimide | DM1 | Variable, can be higher with increased DAR | [3] |
| Glucuronide-based | Enzymatic | MMAE | < 5% | [4] |
Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific antibody, payload, and conjugation conditions.
The use of site-specific conjugation technologies, such as the SPAAC reaction facilitated by the DBCO group, can lead to a more homogeneous ADC product with a well-defined DAR.[][6][7] This is in contrast to traditional stochastic conjugation methods, such as those targeting lysine residues, which can result in a broad distribution of DAR species.[8]
Key Analytical Techniques for ADC Purity Validation
A multi-pronged analytical approach is essential for the comprehensive characterization of ADC purity. The following techniques are cornerstones of a robust validation strategy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of an ADC preparation. It separates ADC species based on differences in hydrophobicity imparted by the drug-linker.
Size Exclusion Chromatography (SEC)
SEC is the industry standard for quantifying high molecular weight species (aggregates) and low molecular weight fragments. It separates molecules based on their hydrodynamic radius.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed information on the molecular weight of the intact ADC and its subunits, allowing for unambiguous confirmation of the DAR and identification of various drug-loaded species.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique used to assess the purity and fragmentation of ADCs under denaturing conditions. It separates proteins based on their molecular weight.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
ADC Sample (1 mg/mL in PBS)
-
HPLC System
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species and applying the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody.
Protocol 2: Analysis of Aggregation and Fragmentation by Size Exclusion Chromatography (SEC)
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC Sample (1 mg/mL in PBS)
-
UHPLC System
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the ADC sample.
-
Run the separation isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Quantify the percentage of aggregate (early-eluting peaks), monomer (main peak), and fragments (late-eluting peaks) by integrating the respective peak areas.
Protocol 3: Intact Mass Analysis and DAR Determination by LC-MS
Materials:
-
Reversed-Phase Column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC Sample (1 mg/mL in PBS)
-
LC-MS System (e.g., Q-TOF)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µg of the ADC sample.
-
Elute the ADC using a gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-conjugated species.
Protocol 4: Purity and Fragmentation Analysis by CE-SDS
Materials:
-
CE-SDS Gel-Buffer Kit (e.g., SCIEX)
-
Capillary Electrophoresis System with UV or PDA detector
-
ADC Sample (1 mg/mL)
-
Reducing Agent (e.g., β-mercaptoethanol) for reduced analysis
-
Alkylating Agent (e.g., iodoacetamide) for non-reduced analysis
Procedure (Non-Reduced):
-
Prepare the ADC sample according to the kit manufacturer's instructions, including the addition of an alkylating agent.
-
Load the sample onto the capillary.
-
Perform electrophoresis according to the instrument's pre-programmed method for non-reduced antibodies.
-
Analyze the resulting electropherogram to determine the percentage of intact ADC and any high or low molecular weight impurities.
Procedure (Reduced):
-
Prepare the ADC sample with a reducing agent to break the disulfide bonds.
-
Load the sample onto the capillary.
-
Perform electrophoresis using the method for reduced antibodies.
-
Analyze the electropherogram to identify and quantify the light chain, heavy chain, and any fragments.
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between different linker technologies, the following diagrams are provided.
Conclusion
The validation of ADC purity is a complex but essential aspect of their development. The choice of linker technology significantly influences the purity profile of the final conjugate. The this compound linker, with its hydrophilic PEG spacer and capacity for site-specific conjugation via click chemistry, offers a promising strategy for producing more homogeneous and soluble ADCs with a lower propensity for aggregation. By employing a suite of orthogonal analytical techniques, including HIC, SEC, LC-MS, and CE-SDS, researchers can thoroughly characterize the purity of their ADC candidates and make informed decisions to advance the most promising therapeutics. This guide provides a framework for such comparisons, emphasizing the importance of robust analytical data in the development of next-generation ADCs.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veranova.com [veranova.com]
Navigating the Challenges of Serum Stability: A Comparative Guide for Gly-Gly-Gly-PEG4-DBCO Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical factor determining their therapeutic efficacy and safety. This guide provides a comprehensive comparison of the serum stability of Gly-Gly-Gly-PEG4-DBCO conjugates against common alternatives, supported by experimental data and detailed protocols to aid in the design and assessment of next-generation biotherapeutics.
The this compound linker is a popular choice in bioconjugation, offering a balance of hydrophilicity from the PEG spacer, a protease-cleavable peptide motif, and a bioorthogonal handle for copper-free click chemistry. However, its journey through the complex environment of the bloodstream presents several stability challenges. Understanding these potential liabilities is paramount for the successful development of antibody-drug conjugates (ADCs) and other targeted therapies.
Comparative Stability of Bioconjugation Linkers in Serum
The choice of linker chemistry significantly influences the in vivo fate of a bioconjugate. The stability of the linker directly impacts the pharmacokinetic profile, therapeutic index, and potential for off-target toxicity. Below is a comparison of the stability of the DBCO-azide linkage, a key component of the this compound conjugate, with other widely used bioconjugation chemistries. The data is based on their reactivity with glutathione (GSH), a key tripeptide in serum that can affect conjugate stability.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | BCN is generally more stable towards thiols like GSH compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael reaction and exchange with serum thiols, such as albumin.[1] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent[1] | The stability of tetrazine and TCO can be influenced by various serum components and isomerization.[1] |
| Amide Bond | NHS Ester + Amine | Very High[1] | Amide bonds are generally very stable under physiological conditions.[1] |
While the triazole linkage formed by the DBCO-azide reaction is considered relatively stable, the Gly-Gly-Gly tripeptide portion of the linker introduces a potential cleavage site for serum proteases. Short glycine-rich peptides are known to be rapidly cleared from plasma, suggesting that the Gly-Gly-Gly motif may be a point of enzymatic degradation. This cleavability can be advantageous for drug release at the target site but may lead to premature payload release in circulation if not carefully considered in the overall design of the bioconjugate.
Experimental Assessment of Serum Stability
To empirically determine the stability of a this compound conjugate, a well-defined experimental protocol is essential. The following outlines a general methodology for assessing bioconjugate stability in serum using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Serum Stability Assessment of Bioconjugates
1. Materials:
- Bioconjugate of interest (e.g., Antibody-Gly-Gly-Gly-PEG4-DBCO-Drug)
- Human or mouse serum (pooled)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN), cold
- Trifluoroacetic acid (TFA)
- HPLC or LC-MS system with a suitable reverse-phase column (e.g., C18)
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of the bioconjugate in PBS.
- Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
- Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
- Incubation:
- Incubate both the serum and PBS samples at 37°C.
- At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
- Protein Precipitation:
- To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots.[1]
- For the PBS control, dilute with the mobile phase.
- Vortex the samples and incubate at -20°C for at least 30 minutes.
- Centrifugation:
- Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]
- Analysis:
- Collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.
- For HPLC analysis, monitor the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.[1]
- For a more detailed analysis of degradation products, utilize LC-MS to identify the intact bioconjugate and any cleavage products by their mass-to-charge ratio.
Below is a graphical representation of the experimental workflow.
Experimental workflow for assessing bioconjugate serum stability.
Understanding the Stability Landscape
The stability of a bioconjugate is a multifactorial issue. The following diagram illustrates the relationship between different linker chemistries and their relative stability in a serum-like environment.
Relative stability of common bioconjugation linkers in serum.
Conclusion
The this compound linker offers a versatile platform for bioconjugation, but its stability in serum requires careful evaluation. While the DBCO-azide click reaction provides a reasonably stable linkage, the triglycine motif is a potential site for enzymatic cleavage. For researchers and drug developers, it is imperative to conduct empirical stability studies to understand the pharmacokinetic profile and ensure the desired therapeutic outcome of their bioconjugates. The provided experimental protocol offers a robust framework for such assessments, enabling data-driven decisions in the optimization of linker design for enhanced stability and efficacy.
References
Copper-Free vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Researchers
In the realm of bioconjugation and drug development, the ability to specifically and efficiently link molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and modular reactions.[1] The cornerstone of this chemical toolbox has traditionally been the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] However, the inherent cytotoxicity of the copper catalyst has spurred the development of a powerful alternative: Copper-Free Click Chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This guide provides a detailed comparison of these two methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal approach for their specific applications.
Core Advantages of Copper-Free Click Chemistry
The primary driver for the adoption of copper-free methods is the elimination of the cytotoxic copper catalyst.[1][4] This fundamental difference confers several significant advantages, particularly in biological applications.
-
Enhanced Biocompatibility: The absence of copper makes SPAAC highly suitable for experiments involving living cells and in vivo studies, where cellular health and viability are critical.[1][4][5] Copper ions can be toxic to cells and interfere with biological processes, a significant drawback of the CuAAC reaction in sensitive biological systems.[1]
-
Simplified Purification: By forgoing the copper catalyst, downstream purification steps are streamlined.[3] There is no need to remove residual copper from the final product, which can be a challenging and time-consuming process, especially when working with sensitive biomolecules.[3]
-
Suitability for In Vivo Applications: The bioorthogonal nature of the strained alkynes and azides used in SPAAC, coupled with the lack of a toxic catalyst, makes it an ideal choice for labeling and tracking molecules within living organisms.[4][6]
Performance Comparison: A Quantitative Look
While the biocompatibility of SPAAC is a major advantage, the reaction kinetics and yields are also critical factors for researchers. The following table summarizes the key performance differences between CuAAC and SPAAC.
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | References |
| Catalyst | Copper(I) | None (Strain-promoted) | [1][3] |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher | [1][4][5] |
| Reaction Rate | Generally faster | Can be slower, but newer strained alkynes show comparable rates | [1][7][8] |
| Second-Order Rate Constant | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I)) | ~0.1 M⁻¹s⁻¹ (can be improved with optimized cyclooctynes) | [7] |
| Specificity | High | High | [1][9] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers | [6][10] |
| Purification | Requires removal of copper | Simplified, no metal removal needed | [3] |
| Reagent Synthesis | Terminal alkynes are readily available | Synthesis of strained cyclooctynes can be complex and costly | [1] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reaction mechanism dictates the experimental setup for each method.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with an azide to form the triazole product.[1] This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole.[10]
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a concerted [3+2] cycloaddition reaction driven by the release of ring strain from a cyclooctyne.[1] This reaction does not require a catalyst and proceeds readily at physiological temperatures.[1]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a bioconjugation experiment using both CuAAC and SPAAC, highlighting the key differences.
Caption: Comparative experimental workflow for CuAAC and SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for protein labeling. Researchers should optimize these protocols for their specific biomolecules and reagents.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azide-containing label (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 200 mM in water or DMSO)[11][12]
-
DMSO or DMF for dissolving hydrophobic labels[11]
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified protein with the azide-containing label. The molar ratio of label to protein is typically between 4:1 and 10:1.[11]
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.[11]
-
Add the CuSO₄ solution. The final copper concentration is typically in the low millimolar range.[11][12]
-
-
Initiation and Incubation:
-
Purification:
-
Remove unreacted reagents and the copper catalyst using size-exclusion chromatography, dialysis, or affinity purification.[11]
-
-
Analysis:
-
Analyze the final conjugate for labeling efficiency, purity, and drug-to-antibody ratio (DAR) if applicable.[11]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
Materials:
-
Azide-modified protein in an amine-free buffer (1-10 mg/mL)[13]
-
DBCO (dibenzocyclooctyne)-functionalized label (e.g., fluorescent dye)
-
DMSO for dissolving the DBCO reagent[13]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the DBCO-functionalized label in DMSO (e.g., 10 mM).[13]
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[13]
-
-
Purification:
-
Remove the unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[13]
-
-
Analysis:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[13]
-
Conclusion
Both copper-catalyzed and copper-free click chemistry are powerful tools for bioconjugation. The choice between them depends heavily on the specific application. For in vitro applications where speed is paramount and the biomolecules are robust, CuAAC remains a highly effective method. However, for applications involving live cells, in vivo studies, or sensitive biological systems, the biocompatibility and simplified workflow of copper-free click chemistry, particularly SPAAC, offer clear and compelling advantages. As the development of new strained alkynes continues to improve the kinetics of SPAAC, its utility and adoption in drug discovery and biomedical research are poised to expand even further.
References
- 1. chempep.com [chempep.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. axispharm.com [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Characterization of Gly-Gly-Gly-PEG4-DBCO Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is a critical step in the development of targeted therapeutics and research tools. This guide provides a comparative overview of the characterization of Gly-Gly-Gly-PEG4-DBCO, a popular linker used in antibody-drug conjugates (ADCs) and other bioconjugation applications, with a focus on mass spectrometry techniques. We will also explore alternative linkers and provide detailed experimental protocols to assist researchers in their analytical workflows.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a tripeptide (Gly-Gly-Gly) sequence, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free "click chemistry," a bioorthogonal reaction with azide-functionalized molecules, which is highly valued for its efficiency and biocompatibility. The peptide linker can be designed for enzymatic cleavage in specific cellular environments, and the PEG spacer enhances solubility and reduces steric hindrance.
Mass Spectrometry for Characterization
Mass spectrometry (MS) is an indispensable tool for the structural verification and purity assessment of bioconjugates like those formed with this compound. The primary goals of MS analysis are to confirm the covalent attachment of the linker to the biomolecule and to determine the drug-to-antibody ratio (DAR) in the case of ADCs.
Two common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Expected Mass Spectrometry Data
The theoretical molecular weight of this compound is 694.77 g/mol (C₃₅H₄₆N₆O₉). Upon conjugation to a biomolecule, the observed mass should increase accordingly.
| Parameter | This compound |
| Molecular Formula | C₃₅H₄₆N₆O₉ |
| Theoretical Monoisotopic Mass | 694.3327 g/mol |
| Theoretical Average Mass | 694.77 g/mol |
| Expected Mass Shift upon Conjugation | ~694.8 Da |
Note: The observed mass may vary slightly due to isotopic distribution and the formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺) depending on the ionization method and sample preparation.
Comparison with Alternative Linkers
While DBCO is a widely used reagent for copper-free click chemistry, several alternatives exist, each with its own set of characteristics that may be advantageous for specific applications.
| Feature | This compound | BCN-based Linkers | TCO/Tetrazine Ligation | Maleimide-based Linkers |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron Demand Diels-Alder | Michael Addition |
| Reaction Partner | Azide | Azide | Tetrazine or trans-Cyclooctene (TCO) | Thiol (e.g., from cysteine) |
| Reaction Speed | Fast | Generally slower than DBCO | Extremely fast | Fast |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Excellent (bioorthogonal) | Good, but potential for off-target reactions with other thiols |
| Stability of Linkage | High (stable triazole) | High (stable triazole) | High (stable dihydropyridazine) | Stable thioether bond, but potential for retro-Michael addition |
| Hydrophobicity | Moderately hydrophobic due to DBCO core | Generally less hydrophobic than DBCO | Varies with specific reagents | Generally less hydrophobic than DBCO |
Experimental Protocols
Sample Preparation for Mass Spectrometry
a) For MALDI-TOF MS:
-
Matrix Selection: For PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices. Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample Spotting: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Drying: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
b) For ESI-MS:
-
Solvent System: The sample should be dissolved in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Concentration: The optimal concentration is typically in the low micromolar to high nanomolar range.
-
Charge Reduction: For complex spectra of PEGylated molecules, post-column infusion of a charge-reducing agent like a weak base (e.g., triethylamine) can simplify the charge state distribution.[1]
Mass Spectrometry Analysis
a) MALDI-TOF MS:
-
Instrument: Any standard MALDI-TOF mass spectrometer.
-
Mode: Typically operated in positive ion linear or reflector mode. Reflector mode provides higher mass accuracy for smaller molecules.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
-
Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known masses bracketing the expected mass of the conjugate.
b) LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry):
-
LC System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system is often used to separate the conjugate from unreacted starting materials and other impurities before MS analysis.
-
Column: A C18 column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) is typically used.
-
-
ESI-MS System:
-
Ionization Mode: Positive ion mode is standard for peptides and proteins.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected m/z values of the precursor and conjugated product.
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to different charge states of the molecule. Deconvolution software is used to calculate the neutral mass of the species.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for MS characterization.
Caption: Conjugation and characterization pathway.
References
A Head-to-Head Comparison of Enzymatic and Chemical Methods for Site-Specific Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Site-specific bioconjugation, the process of covalently attaching a molecule of interest to a specific site on a protein or other biomolecule, is a cornerstone of modern biotechnology and drug development. The precision offered by site-specific methods ensures homogeneity, preserves the biological activity of the protein, and allows for the creation of well-defined bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and biosensors. This guide provides an objective comparison of popular enzymatic and chemical methods for site-specific bioconjugation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their needs.
Quantitative Performance Comparison
The choice between an enzymatic or a chemical approach to bioconjugation depends on several factors, including the desired level of specificity, reaction conditions, and the nature of the biomolecule and the payload. The following table summarizes key quantitative parameters for five prominent methods.
| Feature | Sortase A (Enzymatic) | Transglutaminase (Enzymatic) | Formylglycine-Generating Enzyme (FGE) (Enzymatic) | Maleimide Chemistry (Chemical) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Chemical) |
| Typical Yield | >90%[1] | >90% | >85%[2] | 58-84%[3][4][5] | High |
| Reaction Time | 1 - 8 hours[6] | 1 - 4 hours | 4 hours (co-expression) | 30 minutes - 2 hours[3][4][5] | Minutes to hours |
| Protein Substrate | Protein with C-terminal LPXTG motif | Protein with a specific glutamine (Q) or lysine (K) residue | Protein with a CXPXR consensus sequence | Protein with a free thiol (cysteine) | Protein with an azide or strained alkyne |
| Payload Requirement | N-terminal oligo-glycine motif | Primary amine or glutamine-containing substrate | Aminooxy or hydrazide functional group | Maleimide functional group | Azide or strained alkyne (e.g., DBCO) |
| Optimal pH | 7.5 - 9.0[6] | 6.0 - 8.0 | 7.4 | 6.5 - 7.5[7][8][9] | Physiological pH (typically ~7.4)[10] |
| Optimal Temperature | 20 - 50°C[6] | 25 - 37°C | 37°C | Room Temperature[3][4][5] | Room Temperature to 37°C[10] |
| Key Advantage | High specificity, reversible | High specificity for native or engineered residues | Bioorthogonal aldehyde handle | Fast and efficient for cysteine targeting | Copper-free, bioorthogonal, very fast kinetics[11] |
| Key Disadvantage | Requires recognition sequence and oligo-glycine payload | Often requires protein engineering or deglycosylation | Requires co-expression with FGE | Potential for off-target reaction with other nucleophiles at higher pH, reversibility of the thioether bond[9] | Requires introduction of non-native functional groups |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to implement these techniques in their laboratories.
Enzymatic Method: Sortase A-Mediated Ligation
Sortase A, a bacterial transpeptidase, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine.[12] The resulting thioacyl intermediate can then react with an N-terminal oligo-glycine nucleophile, leading to the formation of a new peptide bond.[12]
Protocol:
-
Protein and Payload Preparation:
-
Express and purify the target protein containing a C-terminal LPXTG recognition motif.
-
Synthesize or obtain the payload molecule functionalized with an N-terminal tri-glycine (GGG) motif.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the LPXTG-containing protein and the GGG-payload in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
A typical molar ratio is 1:5 to 1:20 (protein:payload).
-
-
Initiation of Ligation:
-
Add purified Sortase A enzyme to the reaction mixture. A typical concentration is 1-10 µM.
-
-
Incubation:
-
Incubate the reaction at 25-37°C for 1-4 hours with gentle agitation.[13]
-
-
Purification:
-
Purify the conjugated protein using affinity chromatography (e.g., Ni-NTA if the protein is His-tagged) or size-exclusion chromatography to remove the excess payload and Sortase A.
-
Enzymatic Method: Microbial Transglutaminase (mTG) Conjugation
Microbial transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[14] This can be exploited for site-specific conjugation by using a primary amine-containing payload.
Protocol:
-
Protein and Payload Preparation:
-
Reaction Setup:
-
Dissolve the protein and the amine-containing payload in a suitable buffer (e.g., PBS, pH 7.4).
-
A typical molar ratio is 1:10 to 1:50 (protein:payload).
-
-
Initiation of Conjugation:
-
Add microbial transglutaminase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification:
-
Purify the conjugate using protein A chromatography (for antibodies) or other appropriate chromatography methods to remove excess payload and mTG.
-
Enzymatic Method: Formylglycine-Generating Enzyme (FGE) Based Labeling
FGE recognizes a consensus sequence (CXPXR) and oxidizes the cysteine residue to a formylglycine (fGly), which contains a bioorthogonal aldehyde group.[17][18] This aldehyde can then be specifically targeted by molecules containing aminooxy or hydrazide functionalities.
Protocol:
-
Protein Expression and FGE Co-expression:
-
Clone the gene of the target protein with an N- or C-terminal FGE recognition tag (e.g., LCTPSR) into an appropriate expression vector.
-
Co-express the tagged protein and FGE in a suitable host system (e.g., E. coli or mammalian cells).
-
-
Protein Purification:
-
Lyse the cells and purify the fGly-containing protein using standard chromatography techniques.
-
-
Conjugation Reaction:
-
Dissolve the purified fGly-protein and the aminooxy- or hydrazide-functionalized payload in a suitable buffer (e.g., PBS, pH 7.4).
-
A typical molar ratio is 1:5 to 1:20 (protein:payload).
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-16 hours.
-
-
Purification:
-
Purify the final conjugate using size-exclusion or ion-exchange chromatography.
-
Chemical Method: Maleimide-Thiol Chemistry
This method relies on the Michael addition reaction between a maleimide group and a thiol group, typically from a cysteine residue on the protein.[19] It is a widely used and efficient method for labeling proteins at specific cysteine sites.
Protocol:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a degassed buffer at pH 6.5-7.5 (e.g., PBS).[8] The protein concentration is typically 1-10 mg/mL.
-
If necessary, reduce any disulfide bonds by adding a reducing agent like TCEP, followed by its removal.
-
-
Payload Preparation:
-
Dissolve the maleimide-functionalized payload in a compatible solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the maleimide-payload solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent is commonly used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[20]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove unreacted payload.[20]
-
Chemical Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a "click chemistry" reaction that occurs between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide without the need for a copper catalyst.[10][21][] Its bioorthogonality and fast kinetics make it ideal for bioconjugation in complex biological systems.
Protocol:
-
Introduction of Bioorthogonal Handles:
-
Introduce an azide or a strained alkyne group into the target protein and the payload molecule using appropriate chemical or enzymatic methods.
-
-
Reaction Setup:
-
Dissolve the azide-modified protein and the strained alkyne-modified payload (or vice versa) in a suitable buffer (e.g., PBS, pH 7.4).
-
A typical molar ratio is 1:1 to 1:5 (protein:payload).
-
-
Conjugation Reaction:
-
Mix the two components. The reaction proceeds spontaneously.
-
-
Incubation:
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the conjugate using appropriate chromatography methods to remove any unreacted starting materials.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in a representative enzymatic (Sortase A) and a chemical (SPAAC) bioconjugation workflow.
Caption: Workflow for Sortase A-mediated enzymatic bioconjugation.
Caption: Workflow for SPAAC-based chemical bioconjugation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Efficient Site-Specific Antibody-Drug Conjugation by Engineering a Nature-Derived Recognition Tag for Microbial Transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. roboklon.com [roboklon.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Production of Homogeneous Lysine-Based Antibody Conjugates Using Microbial Transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 16. Tag-free, specific conjugation of glycosylated IgG1 antibodies using microbial transglutaminase - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05630E [pubs.rsc.org]
- 17. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 19. bachem.com [bachem.com]
- 20. biotium.com [biotium.com]
- 21. chempep.com [chempep.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Gly-Gly-Gly-PEG4-DBCO
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Gly-Gly-Gly-PEG4-DBCO, a compound commonly used in bioconjugation and antibody-drug conjugate (ADC) development. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
Hazard Assessment and Regulatory Compliance
This compound should be treated as a hazardous chemical waste. While polyethylene glycol (PEG) is biodegradable, its presence in wastewater can impact treatment processes[1][2]. The dibenzocyclooctyne (DBCO) moiety is a reactive compound used in click chemistry[][4]. Due to its chemical nature, indiscriminate disposal, such as pouring it down the drain or mixing it with general waste, is strictly prohibited[5][6]. All disposal procedures must comply with local, state, and federal regulations for hazardous waste management[7][8].
Segregation and Collection of Waste
Proper segregation of chemical waste is the first step in ensuring safe disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be chemically compatible with the compound.
-
Label the container with the full chemical name: "this compound".
-
-
Contaminated Labware:
-
Dispose of items such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container.
-
Do not mix this waste stream with other incompatible chemical wastes, such as acids or bases[9]. The container should be clearly labeled with the contents.
-
Storage of Chemical Waste
Proper storage of chemical waste pending disposal is crucial to prevent accidents and ensure safety.
-
Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA)[7][9].
-
Container Integrity: Ensure that waste containers are in good condition, with no cracks or deterioration, and are securely capped at all times, except when adding waste[6][9].
-
Incompatible Materials: Keep the waste containers away from incompatible materials to prevent accidental reactions[9].
Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup of the chemical waste by contacting your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor[1][5].
-
Provide Information: When arranging for disposal, provide the full chemical name (this compound) and any available Safety Data Sheet (SDS) information.
-
Empty Container Disposal: A container that has held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste[5][6]. The chemical label on the empty container should be defaced before disposal[5].
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Waste Management Procedures
| Procedure | Solid Waste | Liquid Waste | Empty Containers |
| Container Type | Labeled, compatible, sealed container | Labeled, compatible, leak-proof container | Original container |
| Segregation | Separate from other chemical waste | Separate from incompatible waste streams | N/A |
| Storage | Designated Satellite Accumulation Area (SAA) | Designated Satellite Accumulation Area (SAA) | N/A |
| Disposal Method | Via licensed hazardous waste contractor | Via licensed hazardous waste contractor | Triple-rinse, deface label, dispose as regular trash |
| Rinsate Handling | N/A | N/A | Collect as hazardous waste |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. vumc.org [vumc.org]
- 6. youtube.com [youtube.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Gly-Gly-Gly-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of Gly-Gly-Gly-PEG4-DBCO, a PEGylated ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. The toxicological properties of this specific compound have not been thoroughly investigated, therefore it must be handled with appropriate caution.[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound in its powdered form and when in solution.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)[4] - Lab coat or disposable gown[4] - Safety glasses with side shields or chemical splash goggles[3][4] - Face mask or respirator (if not handled in a chemical fume hood)[4] |
| Dissolving in Solvent | - Nitrile or neoprene gloves[4] - Lab coat or disposable gown[4] - Chemical splash goggles[3][4] |
| Performing Reactions | - Nitrile or neoprene gloves[4] - Lab coat or disposable gown[4] - Chemical splash goggles[3][4] |
| Handling Waste | - Nitrile or neoprene gloves[4] - Lab coat or disposable gown[4] - Chemical splash goggles[4] |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[4] For applications involving hazardous drugs, such as in the context of ADCs, more stringent PPE like "bunny suit" coveralls, face shields, and respirators may be necessary.[4][5]
Hazard Identification and First Aid
Based on surrogate safety data for similar DBCO compounds, the primary hazards are related to irritation and potential toxicity.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[3][6] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[3]
Experimental Protocols: Handling and Storage
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a tightly sealed container at -20°C in a cool, dry, and well-ventilated area.[1][2] Keep away from strong acids, alkalis, and oxidizing agents.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7]
Safe Handling Workflow:
The following diagram outlines the general workflow for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2353409-80-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
